BMS-509744
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl-1,3-thiazol-2-yl]-4-[(3,3-dimethylbutan-2-ylamino)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O4S2/c1-20-16-26(41-7)25(30(40)37-14-12-36(13-15-37)22(3)38)17-27(20)42-28-19-34-31(43-28)35-29(39)24-10-8-23(9-11-24)18-33-21(2)32(4,5)6/h8-11,16-17,19,21,33H,12-15,18H2,1-7H3,(H,34,35,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXNIYGJAOPMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)(C)C)C(=O)N4CCN(CC4)C(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025700 | |
| Record name | N-(5-((5-((4-Acetyl-1-piperazinyl)carbonyl)-4-methoxy-2-methylphenyl)thio)-2-thiazolyl)-4-(((1,2,2-trimethylpropyl)amino)methyl)-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439575-02-7 | |
| Record name | BMS-509744 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439575027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-((5-((4-Acetyl-1-piperazinyl)carbonyl)-4-methoxy-2-methylphenyl)thio)-2-thiazolyl)-4-(((1,2,2-trimethylpropyl)amino)methyl)-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-509744 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7VG25953 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to BMS-509744: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BMS-509744, a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK). This document details its chemical structure, a proposed synthesis pathway, extensive quantitative biological data, and detailed experimental protocols for key assays. Visualizations of the chemical structure, synthesis pathway, a relevant biological signaling pathway, and an experimental workflow are provided to facilitate understanding.
Chemical Structure of this compound
This compound, with the chemical name N-(5-{[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl}-1,3-thiazol-2-yl)-4-{[(1,2,2-trimethylpropyl)amino]methyl}benzamide, is a complex small molecule with a molecular formula of C₃₂H₄₁N₅O₄S₂ and a molecular weight of 623.83 g/mol .[1][2][3] Its structure is characterized by a central 2-aminothiazole core, which is a common scaffold in kinase inhibitors.
Caption: 2D representation of the chemical structure of this compound.
Proposed Synthesis Pathway
The synthesis of this compound likely involves a multi-step process culminating in the formation of the key 2-amino-5-(thioaryl)thiazole core. A plausible synthetic route, based on the general synthesis of related compounds, is outlined below. The key steps would involve the synthesis of the substituted thioaryl and benzamide fragments, followed by their coupling to a thiazole precursor.
Caption: Proposed synthetic pathway for this compound.
Quantitative Biological Data
This compound is a potent inhibitor of ITK, demonstrating high selectivity over other kinases. The following table summarizes key quantitative data from in vitro and cellular assays.
| Target/Assay | Parameter | Value | Cell Line/System | Reference |
| ITK (Interleukin-2 inducible T-cell kinase) | IC₅₀ | 19 nM | Enzyme Assay | [1][2][4][5] |
| Tec Family Kinases | Selectivity | >200-fold vs. ITK | Enzyme Assay | [1][2] |
| Other Kinases | Selectivity | >55-fold vs. ITK | Kinase Panel | [1][2] |
| T-cell Proliferation | IC₅₀ | Not specified | In vitro | [1][2] |
| IL-2 Production | IC₅₀ | Not specified | In vitro | [1][2] |
| HIV Infection of primary CD4+ T cells | Inhibition | Reduces infection | In vitro | [1][2] |
| Lung Inflammation (mouse model) | Effect | Reduces inflammation | In vivo | [1][2] |
Detailed Experimental Protocols
ITK Kinase Assay
This protocol is adapted from methods used to characterize selective ITK inhibitors.
Objective: To determine the in vitro inhibitory activity of this compound against ITK.
Materials:
-
Recombinant human ITK enzyme
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the ITK enzyme and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for ITK.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
T-Cell Proliferation Assay
This protocol is a general method to assess the effect of this compound on T-cell proliferation.
Objective: To measure the inhibitory effect of this compound on T-cell proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin
-
T-cell mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/anti-CD28 antibodies
-
This compound (dissolved in DMSO)
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or CFSE)
-
96-well cell culture plates
Procedure:
-
Seed the T-cells in a 96-well plate at an appropriate density.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a short pre-incubation period (e.g., 1 hour).
-
Stimulate the T-cells with a mitogen (e.g., PHA) or by coating the wells with anti-CD3 and adding soluble anti-CD28 antibodies.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Measure cell proliferation using a suitable assay. For CellTiter-Glo®, add the reagent and measure luminescence. For CFSE, stain the cells prior to stimulation and analyze the dilution of the dye by flow cytometry.
-
Calculate the percent inhibition of proliferation for each concentration of this compound and determine the IC₅₀ value.
In Vivo Ovalbumin-Induced Allergy/Asthma Mouse Model
This protocol outlines a common model to evaluate the efficacy of anti-inflammatory compounds like this compound.
Objective: To assess the in vivo efficacy of this compound in a mouse model of allergic airway inflammation.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Vehicle for this compound
-
Phosphate-buffered saline (PBS)
-
Equipment for intraperitoneal and intranasal administration
-
Equipment for bronchoalveolar lavage (BAL) and cell counting
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
-
Challenge: On days 21, 22, and 23, challenge the sensitized mice with an intranasal administration of OVA in PBS.
-
Treatment: Administer this compound or vehicle to the mice at a specified dose and route (e.g., oral gavage, intraperitoneal injection) at a set time before each OVA challenge.
-
Assessment: 24-48 hours after the final OVA challenge, perform the following assessments:
-
Collect bronchoalveolar lavage (BAL) fluid.
-
Perform total and differential cell counts on the BAL fluid to quantify inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes).
-
Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA.
-
Process lung tissue for histological analysis to assess inflammation and mucus production.
-
-
Data Analysis: Compare the readouts from the this compound-treated group to the vehicle-treated group to determine the efficacy of the compound in reducing allergic airway inflammation.
Signaling Pathway and Experimental Workflow Visualizations
ITK Signaling Pathway in T-Cell Activation
This compound exerts its effect by inhibiting ITK, a key kinase in the T-cell receptor (TCR) signaling pathway. Activation of the TCR leads to a signaling cascade that results in T-cell activation, proliferation, and cytokine production. ITK plays a crucial role in phosphorylating and activating phospholipase C-gamma 1 (PLCγ1), which leads to downstream signaling events.
References
The Precision Strike: A Technical Guide to the Mechanism of Action of BMS-509744 on ITK
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling. Its involvement in T-cell activation, proliferation, and differentiation has made it a compelling therapeutic target for a range of autoimmune and inflammatory diseases. BMS-509744 is a potent and selective inhibitor of ITK. This technical guide provides an in-depth analysis of the mechanism of action of this compound on ITK, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of ITK inhibition and T-cell modulation.
Introduction to ITK and its Role in T-Cell Signaling
Interleukin-2-inducible T-cell kinase (ITK) is a member of the Tec family of non-receptor tyrosine kinases and is predominantly expressed in T-cells and natural killer (NK) cells.[1] Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a cascade of signaling events is initiated, leading to T-cell activation and the orchestration of an adaptive immune response. ITK is a crucial component of this signaling cascade, acting downstream of the TCR to regulate the activation of phospholipase C-γ1 (PLCγ1).[2][3] The activation of PLCγ1 triggers the production of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn lead to calcium mobilization and the activation of protein kinase C (PKC), respectively. These events culminate in the activation of transcription factors, such as NFAT (Nuclear Factor of Activated T-cells), which drive the expression of genes essential for T-cell proliferation, differentiation, and cytokine production, including Interleukin-2 (IL-2).[1][4]
Given its pivotal role in T-cell function, the inhibition of ITK presents a promising strategy for the therapeutic intervention in T-cell mediated diseases, such as rheumatoid arthritis, psoriasis, and asthma.[4] this compound has emerged as a potent and selective small molecule inhibitor of ITK, demonstrating efficacy in both in vitro and in vivo models of T-cell activation and inflammation.[3][4]
Mechanism of Action of this compound
This compound exerts its inhibitory effect on ITK through a competitive mechanism with respect to ATP.[5][6][7] This indicates that this compound binds to the ATP-binding pocket of the ITK kinase domain, thereby preventing the phosphorylation of its substrates and blocking downstream signaling events.[7] The binding of this compound to ITK is reversible, with a relatively rapid dissociation time.[5]
The inhibition of ITK by this compound leads to a dose-dependent reduction in several key T-cell functions, including:
-
PLCγ1 Tyrosine Phosphorylation: Inhibition of the direct downstream target of ITK.[3][4]
-
Calcium Mobilization: A critical second messenger event for T-cell activation.[3][4]
-
IL-2 Secretion: A hallmark of T-cell activation and a key cytokine for T-cell proliferation.[3][4]
-
T-cell Proliferation: The clonal expansion of T-cells upon activation.[3][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound in various assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Assay Conditions | Reference(s) |
| IC50 | ITK | 19 nM | Kinase Assay | [5][6][7][8] |
| Selectivity | vs. other Tec family kinases | >200-fold | Kinase Assays | [7][9] |
| Selectivity | vs. a broad panel of other kinases | >30-fold | Kinase Assays | [10] |
| Residence Time (τ) | ITK | 32 ± 17 min | Time-resolved FRET | [5] |
Table 2: Cellular Activity of this compound
| Parameter | Cellular Effect | Cell Type | Value | Reference(s) |
| IC50 | PLCγ1 Tyrosine Phosphorylation | Jurkat T-cells | <300 nM | |
| IC50 | Calcium Mobilization | Jurkat T-cells | 52 nM | |
| IC50 | IL-2 Secretion | EL4 cells | 72 nM | |
| IC50 | IL-2 Secretion | Jurkat T-cells | 250 nM | |
| IC50 | IL-2 Secretion | Murine splenocytes | 380 nM | |
| IC50 | IL-2 Secretion | Human PBMCs | 390 nM | |
| IC50 | T-cell Proliferation | Primary human T-cells | 430 nM |
Table 3: In Vivo Efficacy of this compound
| Parameter | Model | Dosage | Effect | Reference(s) |
| ED50 | Anti-TCR antibody-induced IL-2 production in mice | 50 mg/kg | 50% inhibition | [7][8] |
| Efficacy | Ovalbumin-induced lung inflammation in mice | 25 mg/kg | Significant reduction in airway leukocytes |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
ITK Kinase Assay
Objective: To determine the in vitro inhibitory activity (IC50) of this compound on ITK.
Materials:
-
Recombinant human ITK enzyme
-
GST-SLP-76 (substrate)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase assay buffer, recombinant ITK enzyme (e.g., 10 ng), and the substrate GST-SLP-76 (e.g., 10 µM).
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a solution of ATP (concentration near the Km for ITK).
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
PLCγ1 Tyrosine Phosphorylation Assay
Objective: To assess the effect of this compound on the phosphorylation of the ITK substrate PLCγ1 in a cellular context.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 antibody (for T-cell stimulation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phospho-PLCγ1 antibody
-
Anti-total-PLCγ1 antibody
-
Secondary antibodies conjugated to HRP
-
Western blotting equipment and reagents
Procedure:
-
Culture Jurkat T-cells in RPMI-1640 medium.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).
-
Stimulate the cells with anti-CD3 antibody (e.g., 1 µg/mL) for a short period (e.g., 5-10 minutes) at 37°C.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody against phospho-PLCγ1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total PLCγ1 to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of PLCγ1 phosphorylation.
Calcium Mobilization Assay
Objective: To measure the effect of this compound on TCR-induced intracellular calcium flux.
Materials:
-
Jurkat T-cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)
-
Pluronic F-127
-
Krebs-Ringer-HEPES buffer
-
Anti-CD3 antibody
-
This compound
-
Fluorometric imaging plate reader or flow cytometer
Procedure:
-
Load Jurkat T-cells with a calcium-sensitive dye (e.g., Fura-2 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells with various concentrations of this compound or DMSO.
-
Measure the baseline fluorescence of the cells.
-
Stimulate the cells with anti-CD3 antibody.
-
Continuously record the fluorescence intensity over time using a fluorometric plate reader (e.g., excitation at 340/380 nm and emission at 510 nm for Fura-2) or a flow cytometer.
-
Calculate the ratio of fluorescence at the two excitation wavelengths (for ratiometric dyes) or the change in fluorescence intensity to determine the intracellular calcium concentration.
-
Analyze the data to determine the inhibitory effect of this compound on calcium mobilization.
IL-2 Secretion Assay
Objective: To quantify the effect of this compound on the production of IL-2 by activated T-cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., EL4)
-
RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
This compound
-
Human IL-2 ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood or culture the T-cell line.
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or DMSO.
-
Stimulate the cells with plate-bound anti-CD3 antibody and soluble anti-CD28 antibody.
-
Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of IL-2 secretion.
T-cell Proliferation Assay
Objective: To assess the impact of this compound on the proliferation of activated T-cells.
Materials:
-
Human PBMCs
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Flow cytometer
Procedure:
-
Label isolated PBMCs with CFSE.
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add various concentrations of this compound or DMSO to the wells.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate the cells for 3-5 days at 37°C.
-
Harvest the cells and analyze them by flow cytometry.
-
Measure the progressive halving of CFSE fluorescence in proliferating cells.
-
Quantify the percentage of divided cells or the proliferation index to determine the inhibitory effect of this compound on T-cell proliferation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the ITK signaling pathway and a typical experimental workflow for characterizing an ITK inhibitor like this compound.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Itk inhibitors block T-cell activation and murine lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]
BMS-509744: An In-Depth Technical Guide to an ATP-Competitive ITK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling. Its involvement in T-cell activation, proliferation, and differentiation has made it a compelling therapeutic target for a range of immunological and inflammatory disorders. This technical guide provides a comprehensive overview of BMS-509744, a potent and selective ATP-competitive inhibitor of ITK. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of immunology, oncology, and medicinal chemistry.
Introduction to ITK and its Role in T-Cell Signaling
ITK is a member of the Tec family of non-receptor tyrosine kinases and is predominantly expressed in T-cells and natural killer (NK) cells.[1] Upon TCR engagement with an antigen-presenting cell, a signaling cascade is initiated, leading to the activation of key downstream effectors. ITK is a central player in this pathway, responsible for the phosphorylation and activation of phospholipase C-gamma 1 (PLCγ1).[2] Activated PLCγ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in calcium mobilization and the activation of transcription factors, such as NFAT, which are crucial for T-cell activation, cytokine production (e.g., IL-2), and proliferation.[2][3] Given its integral role, the inhibition of ITK presents a promising strategy for modulating T-cell mediated immune responses.
This compound: A Potent and Selective ITK Inhibitor
This compound is a small molecule inhibitor that has been identified as a potent and selective antagonist of ITK.[2] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the ITK kinase domain, thereby preventing the phosphorylation of its substrates.[2][4]
Quantitative Data
The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 19 nM | In vitro ITK kinase assay | [4] |
| IC50 | 96 nM | In vitro ITK kinase assay | [2] |
| Selectivity | >200-fold | Over other Tec family kinases | [5] |
| Selectivity | >55-fold | Over a panel of other kinases | [5] |
| Table 1: In Vitro Inhibitory Activity of this compound against ITK |
| In Vivo Model | Dose | Effect | Reference |
| Anti-TCR antibody-induced IL-2 production in mice | 50 mg/kg | 50% inhibition of IL-2 production | [2] |
| Ovalbumin-induced allergy/asthma mouse model | Not specified | Significant diminishment of lung inflammation | [2] |
| Imiquimod-induced psoriasis-like skin inflammation in mice | Topical application | Amelioration of skin inflammation | [6] |
| Table 2: In Vivo Efficacy of this compound |
Signaling Pathways and Mechanism of Action
To visualize the role of ITK in T-cell signaling and the mechanism of this compound, the following diagrams are provided.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
In Vitro ITK Kinase Assay
This assay measures the ability of this compound to inhibit the kinase activity of recombinant ITK.
Materials:
-
Recombinant active ITK enzyme
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
This compound (dissolved in DMSO)
-
Phosphocellulose paper (for radioactive assay)
-
Microplate reader (for non-radioactive assay)
Procedure (Radioactive Method):
-
Prepare a reaction mixture containing kinase assay buffer, substrate, and diluted active ITK enzyme in a microfuge tube.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP Assay Cocktail.
-
Incubate the reaction at 30°C for a specified time (e.g., 15 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
PLCγ1 Phosphorylation Western Blot
This assay assesses the effect of this compound on the phosphorylation of PLCγ1 in a cellular context.
Materials:
-
T-cell line (e.g., Jurkat) or primary T-cells
-
Cell culture medium and supplements
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PLCγ1 (Tyr783) and anti-total PLCγ1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture T-cells to the desired density.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-10 minutes) to induce TCR signaling.
-
Lyse the cells with lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.[7]
-
Incubate the membrane with the primary antibody against phospho-PLCγ1 (Tyr783) overnight at 4°C.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total PLCγ1 for loading control.
T-Cell Proliferation Assay
This assay measures the impact of this compound on T-cell proliferation following activation.
Materials:
-
Primary T-cells or a T-cell line
-
Cell proliferation dye (e.g., CFSE) or BrdU
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PHA)
-
This compound (dissolved in DMSO)
-
Flow cytometer
Procedure (CFSE Method):
-
Label T-cells with CFSE according to the manufacturer's protocol.[9][10]
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add varying concentrations of this compound or DMSO to the wells.
-
Stimulate the cells with T-cell activators.
-
Incubate the cells for 3-5 days to allow for proliferation.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.
Calcium Mobilization Assay
This assay determines the effect of this compound on TCR-induced calcium influx in T-cells.
Materials:
-
T-cells
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fura-2 AM)
-
T-cell activators (e.g., anti-CD3 antibody)
-
This compound (dissolved in DMSO)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Load T-cells with a calcium-sensitive dye according to the manufacturer's protocol.[11][12]
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or DMSO.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with a T-cell activator.
-
Immediately measure the change in fluorescence over time, which corresponds to the influx of intracellular calcium.
Ovalbumin-Induced Allergic Asthma Mouse Model
This in vivo model is used to evaluate the efficacy of this compound in a relevant disease model.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Vehicle control
-
Nebulizer
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.[1][13]
-
Challenge: Challenge the sensitized mice with aerosolized OVA for several consecutive days (e.g., days 28-30).[1][13]
-
Treatment: Administer this compound or vehicle control to the mice via a suitable route (e.g., subcutaneous injection) prior to each OVA challenge.[4]
-
Endpoint Analysis: 24 hours after the final challenge, assess lung inflammation by:
-
Collecting bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (e.g., eosinophils).
-
Measuring cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF or lung homogenates.
-
Performing histological analysis of lung tissue sections.
-
Conclusion
This compound is a valuable chemical probe and a potential therapeutic lead compound for the study and treatment of T-cell driven diseases. Its potent and selective ATP-competitive inhibition of ITK effectively blocks downstream signaling events crucial for T-cell activation and function. The data and experimental protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of ITK inhibition and to utilize this compound as a tool to dissect the complexities of T-cell biology. Further studies on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of preclinical models, will be essential for its potential translation into the clinic.
References
- 1. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound as Chemical Probe for Studying the Role of Inducible T Cell Kinase in HIV Replication | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMS 509744 (CAS 439575-02-7): R&D Systems [rndsystems.com]
- 6. Topical Application of this compound, a Selective Inhibitor of Interleukin-2-Inducible T Cell Kinase, Ameliorates Imiquimod-Induced Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. file.yizimg.com [file.yizimg.com]
- 9. agilent.com [agilent.com]
- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bu.edu [bu.edu]
- 12. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of BMS-509744 in the T-cell Receptor Signaling Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-509744 is a potent and selective, ATP-competitive inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a critical enzyme in the T-cell receptor (TCR) signaling cascade. By targeting ITK, this compound effectively modulates T-cell activation and downstream effector functions. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the TCR signaling pathway, and detailed experimental protocols for its characterization. Quantitative data are summarized for clarity, and key pathways and experimental workflows are visualized. This document is intended for researchers, scientists, and drug development professionals working in immunology, immuno-oncology, and related fields.
Introduction to T-cell Receptor (TCR) Signaling
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with peptide-MHC complexes on antigen-presenting cells (APCs). This interaction triggers a complex and highly regulated signaling cascade that ultimately leads to T-cell proliferation, differentiation, and the execution of effector functions. A key mediator in this pathway is the Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases. ITK is essential for the propagation of the TCR signal and is therefore an attractive therapeutic target for modulating T-cell activity in various disease contexts, including autoimmune disorders and T-cell malignancies.
This compound: A Selective ITK Inhibitor
This compound has been identified as a selective and potent small molecule inhibitor of ITK.[1][2] It acts in an ATP-competitive manner, binding to the ATP-binding site within the kinase domain of ITK and preventing its catalytic activity.[1] This inhibition disrupts the downstream signaling events that are dependent on ITK's kinase function, thereby suppressing T-cell activation.
Mechanism of Action
Upon TCR stimulation, a series of phosphorylation events leads to the activation of ITK. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1). PLCγ1, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). This leads to an increase in intracellular calcium levels and the activation of downstream transcription factors, such as NFAT and NF-κB, which drive the expression of genes critical for T-cell activation, including Interleukin-2 (IL-2).
This compound, by inhibiting ITK, blocks the phosphorylation of PLCγ1, thereby attenuating calcium mobilization and the subsequent activation of downstream transcription factors.[1][3] This ultimately results in the suppression of T-cell proliferation and IL-2 production.[1]
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized in various in vitro and in vivo studies.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (ITK) | 19 nM | In vitro kinase assay | [1][2] |
| IC50 (ITK) | 96 nM | In vitro kinase assay | [1] |
| Selectivity | >200-fold vs. other Tec family kinases | Kinase panel screening | |
| Selectivity | >55-fold vs. other kinases | Kinase panel screening | |
| In Vivo Efficacy | 50 mg/kg for 50% inhibition of IL-2 production | Murine model with anti-TCR antibody challenge | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro ITK Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified ITK.
Materials:
-
Recombinant human ITK enzyme
-
Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Streptavidin-coated plates
-
Phospho-tyrosine specific antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the ITK enzyme to the wells of a streptavidin-coated microtiter plate.
-
Add the biotinylated peptide substrate to the wells.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Wash the plate to remove unbound reagents.
-
Add the phospho-tyrosine specific antibody and incubate for 60 minutes at room temperature.
-
Wash the plate to remove unbound antibody.
-
Add the detection reagent and measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
T-cell Proliferation Assay
This protocol measures the effect of this compound on T-cell proliferation following TCR stimulation.
Materials:
-
Primary human T-cells or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Proliferation dye (e.g., CFSE) or [3H]-thymidine
-
Flow cytometer or scintillation counter
Procedure:
-
Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or culture the T-cell line.
-
Label the cells with a proliferation dye like CFSE, if using flow cytometry.
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound or DMSO for 1 hour.
-
Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
If using [3H]-thymidine, pulse the cells with 1 µCi of [3H]-thymidine for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure radioactive incorporation using a scintillation counter.
-
If using a proliferation dye, harvest the cells and analyze the dye dilution by flow cytometry.
-
Calculate the percent inhibition of proliferation for each concentration of this compound.
Signaling Pathways and Experimental Workflows
T-cell Receptor Signaling Cascade and the Role of this compound
References
An In-depth Technical Guide to the Biological Function of ITK and its Inhibition by BMS-509744
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling. Its involvement in T-cell development, activation, and differentiation, particularly in the context of T-helper cell lineage commitment, has established it as a key therapeutic target for a range of immune-mediated diseases. This technical guide provides a comprehensive overview of the biological function of ITK and details the mechanism and effects of its potent and selective inhibitor, BMS-509744. This document includes a summary of key quantitative data, detailed experimental protocols for studying ITK, and visual representations of relevant signaling pathways and experimental workflows to support further research and drug development efforts in this area.
Biological Function of Interleukin-2-inducible T-cell kinase (ITK)
ITK, a member of the Tec family of kinases, is predominantly expressed in T-cells and Natural Killer (NK) cells. It is a crucial component of the intracellular signaling cascade initiated by the engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell.
Role in T-Cell Receptor Signaling
Upon TCR activation, a series of phosphorylation events leads to the recruitment of ITK to the plasma membrane. Here, it is activated through phosphorylation by Lck (lymphocyte-specific protein tyrosine kinase). Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1).[1][2] This enzymatic activity of PLCγ1 is a pivotal step in T-cell activation, as it hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a sustained influx of extracellular calcium. This increase in intracellular calcium concentration activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor, allowing its translocation to the nucleus. DAG, on the other hand, activates Protein Kinase C (PKC), which in turn initiates signaling pathways leading to the activation of other key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4] The coordinated action of these transcription factors drives the expression of genes essential for T-cell activation, proliferation, and cytokine production, most notably Interleukin-2 (IL-2).
Role in T-Cell Development and Differentiation
ITK plays a crucial role in the development of T-cells in the thymus and their subsequent differentiation into distinct effector lineages in the periphery.[5] Specifically, ITK signaling is critical for the differentiation of T-helper 2 (Th2) and T-helper 17 (Th17) cells, which are involved in allergic responses and inflammation, respectively.[5][6] In the absence of ITK, T-cell differentiation is skewed towards a T-helper 1 (Th1) phenotype.[5] This modulation of T-helper cell fate is largely attributed to ITK's role in regulating the production of lineage-defining cytokines. For instance, ITK is essential for the robust production of Th2 cytokines such as IL-4, IL-5, and IL-13.[7]
Inhibition of ITK by this compound
This compound is a potent and selective small-molecule inhibitor of ITK.[2][5][6][8] Its inhibitory activity makes it a valuable tool for studying the biological roles of ITK and a promising therapeutic candidate for T-cell-mediated inflammatory and autoimmune diseases.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of ITK.[1][8][9] It binds to the ATP-binding pocket of the ITK kinase domain, thereby preventing the transfer of a phosphate group from ATP to its substrates. This direct inhibition of ITK's catalytic activity effectively blocks the downstream signaling events that are dependent on ITK, including the phosphorylation of PLCγ1 and subsequent calcium mobilization.[1][9]
Potency and Selectivity
This compound is a highly potent inhibitor of ITK with a reported half-maximal inhibitory concentration (IC50) of 19 nM.[1][2][5][6][8] Importantly, it exhibits significant selectivity for ITK over other kinases, including other members of the Tec family.[5][6] This selectivity is crucial for minimizing off-target effects and is a desirable characteristic for a therapeutic agent.
Effects on T-Cell Function
In vitro studies have demonstrated that this compound effectively suppresses various aspects of T-cell activation. Treatment of T-cells with this compound leads to a dose-dependent reduction in:
-
PLCγ1 tyrosine phosphorylation: As a direct downstream target of ITK, the phosphorylation of PLCγ1 is robustly inhibited by this compound.[1][9]
-
Calcium mobilization: By blocking the activation of PLCγ1, this compound prevents the generation of IP3 and the subsequent release of intracellular calcium.[1][9]
-
IL-2 secretion: Inhibition of the ITK signaling cascade ultimately leads to a significant decrease in the production and secretion of IL-2 by activated T-cells.[1][9]
-
T-cell proliferation: As IL-2 is a key growth factor for T-cells, the reduction in its production by this compound results in the inhibition of T-cell proliferation.[1][2][5][6]
In vivo studies in a mouse model of ovalbumin-induced allergy/asthma have shown that administration of this compound can significantly diminish lung inflammation, highlighting its potential as a therapeutic agent for allergic diseases.[1][9]
Quantitative Data Summary
| Parameter | Value | Reference Compound | Cell/System | Reference |
| ITK Inhibition (IC50) | 19 nM | - | In vitro kinase assay | [1][2][5][6][8] |
| Selectivity | >200-fold vs. other Tec kinases | - | In vitro kinase assays | [5][6] |
| In vivo Efficacy | 50% inhibition of IL-2 production at 50 mg/kg | - | Mouse model | [9] |
Experimental Protocols
ITK Kinase Assay
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of a compound against ITK.
Materials:
-
Recombinant human ITK enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add the ITK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
T-Cell Proliferation Assay (CFSE-based)
This protocol describes a cell-based assay to measure the effect of this compound on T-cell proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
This compound or other test compounds
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Label the cells with CFSE by incubating them with a specific concentration of the dye.
-
Wash the cells to remove excess CFSE.
-
Plate the CFSE-labeled cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Western Blot for PLCγ1 Phosphorylation
This protocol describes a method to assess the effect of this compound on the phosphorylation of PLCγ1 in activated T-cells.
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PLCγ1 (Tyr783) and anti-total-PLCγ1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture T-cells and treat with different concentrations of this compound for a specified time.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-10 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-PLCγ1 antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-PLCγ1 antibody as a loading control.
Calcium Mobilization Assay
This protocol describes a method to measure changes in intracellular calcium concentration in response to T-cell activation and its inhibition by this compound.
Materials:
-
Jurkat T-cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Anti-CD3 antibody
-
This compound
-
Flow cytometer with time-course measurement capabilities
Procedure:
-
Load Jurkat T-cells with the calcium-sensitive dye.
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in HBSS and pre-treat with this compound or vehicle.
-
Acquire a baseline fluorescence reading on the flow cytometer.
-
Add the anti-CD3 antibody to stimulate the cells and continue to record the fluorescence over time.
-
Analyze the data to determine the kinetics of the calcium flux and the inhibitory effect of this compound.
IL-2 Secretion Assay (ELISA)
This protocol describes a method to quantify the amount of IL-2 secreted by activated T-cells.
Materials:
-
PBMCs or purified T-cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Human IL-2 ELISA kit
Procedure:
-
Plate T-cells in a 96-well plate and stimulate with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of this compound.
-
Incubate the plate for 24-48 hours at 37°C.
-
Collect the cell culture supernatants.
-
Perform the IL-2 ELISA on the supernatants according to the manufacturer's protocol.
-
Measure the absorbance and calculate the concentration of IL-2 based on a standard curve.
Conclusion
ITK is a well-validated and critical node in the T-cell receptor signaling pathway, making it an attractive target for therapeutic intervention in a variety of T-cell-driven pathologies. The potent and selective ITK inhibitor, this compound, serves as an invaluable pharmacological tool for dissecting the intricate roles of ITK in T-cell biology. The detailed methodologies and data presented in this guide are intended to facilitate further research into ITK's functions and to aid in the development of novel immunomodulatory therapies targeting this key kinase.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. agilent.com [agilent.com]
- 3. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. mucosalimmunology.ch [mucosalimmunology.ch]
- 7. Ca2+ release and Ca2+ entry induced by rapid cytosolic alkalinization in Jurkat T-lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
Introduction: BMS-509744 and T-Cell Receptor Signaling
An In-Depth Technical Guide to the Effect of BMS-509744 on PLCγ1 Tyrosine Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and effects of this compound, a selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), with a specific focus on its impact on the tyrosine phosphorylation of Phospholipase C gamma 1 (PLCγ1). This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the associated signaling pathways and workflows.
This compound is a potent, cell-permeable, and ATP-competitive small molecule inhibitor of ITK.[1][2][3][4] ITK is a non-receptor tyrosine kinase belonging to the Tec family, which plays a critical role in T-cell receptor (TCR) signaling.[5][6][7] Upon TCR engagement, a signaling cascade is initiated that is essential for T-cell activation, proliferation, and cytokine production.[8] A pivotal event in this cascade is the ITK-mediated phosphorylation and subsequent activation of PLCγ1.[5][9] By selectively targeting ITK, this compound effectively modulates downstream events, most notably the tyrosine phosphorylation of PLCγ1, thereby inhibiting T-cell activation.[1][2][8] This makes this compound a valuable chemical probe for studying T-cell signaling and a lead compound for the development of therapeutics for T-cell-mediated inflammatory and autoimmune diseases.[7][8][10]
Core Mechanism of Action
The activation of T-cells via the TCR is a tightly regulated process involving a series of phosphorylation events. Ligation of the TCR initiates the activation of Src family kinases like Lck, which in turn phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This creates docking sites for another kinase, ZAP-70 (Zeta-associated protein of 70 kDa).
Activated ZAP-70 then phosphorylates adaptor proteins, including LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). This forms a critical signaling scaffold that recruits other effector molecules to the plasma membrane.[7]
ITK is recruited to this complex and is subsequently activated through phosphorylation by Lck.[7] Activated ITK then directly phosphorylates PLCγ1 at key tyrosine residues, particularly Tyr783.[9][11][12][13] This phosphorylation event is crucial for the enzymatic activation of PLCγ1.[9][14][15]
This compound exerts its inhibitory effect by binding to the ATP-binding site of the ITK kinase domain.[1][8] This competitive inhibition prevents ITK from catalyzing the transfer of phosphate from ATP to its substrates. Consequently, the phosphorylation of PLCγ1 is blocked, its enzymatic activity is suppressed, and the downstream signaling pathways, including calcium mobilization and IL-2 production, are inhibited.[1][3]
Quantitative Data: Inhibitory Activity of this compound
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
| Target / Process | IC₅₀ Value | Cell Type / Condition | Reference |
| ITK Kinase Activity | 19 nM | In vitro biochemical assay | [1][2][3][4] |
| 96 nM | In vitro (Reported alongside 19 nM) | [1][8] | |
| PLCγ1 Tyrosine Phosphorylation | <300 nM | αCD3-stimulated Jurkat T-cells | [3] |
| Calcium Mobilization | 52 nM | αCD3-stimulated Jurkat T-cells | [3] |
| IL-2 Secretion | 72 nM | αCD3-stimulated EL4 cells | [3] |
| 250 nM | αCD3-stimulated Jurkat cells | [3] | |
| 380 nM | αCD3-stimulated murine splenocytes | [3] | |
| 390 nM | αCD3-stimulated human PBMCs | [3] | |
| T-Cell Proliferation | 430 nM | APC-induced primary human T-cell expansion | [3] |
| Kinase Target | IC₅₀ Value (µM) | Selectivity Fold (vs. ITK at 19 nM) | Reference |
| ITK | 0.019 | 1 | [3] |
| Fyn | 1.1 | ~58x | [3] |
| IR | 1.1 | ~58x | [3] |
| Lck | 2.4 | ~126x | [3] |
| Btk | 4.1 | ~216x | [3] |
| Other Tec Family Kinases | >200-fold selectivity | >200x | [2] |
| Broad Panel of Protein Kinases | >30-fold selectivity | >30x | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of this compound on PLCγ1 tyrosine phosphorylation.
Western Blot Analysis of PLCγ1 Phosphorylation
This protocol is designed to assess the phosphorylation status of PLCγ1 in response to TCR stimulation in the presence or absence of this compound.
1. Cell Culture and Treatment:
-
Culture Jurkat T-cells (clone E6-1) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Starve cells in serum-free RPMI for 2-4 hours before stimulation.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle (0.1% DMSO) for 30-60 minutes at 37°C.[16]
2. T-Cell Stimulation:
-
Stimulate the T-cells by adding anti-CD3 antibody (e.g., clone OKT3) to a final concentration of 1-2 µg/mL for 2-5 minutes at 37°C.[16] This short stimulation time is optimal for observing proximal signaling events like PLCγ1 phosphorylation.
3. Cell Lysis:
-
Immediately terminate the stimulation by placing the cell plates on ice and adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Incubate on ice for 20 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-10% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer. For phospho-protein detection, 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended to reduce background.[17]
-
Incubate the membrane with a primary antibody specific for phosphorylated PLCγ1 (e.g., anti-phospho-PLCγ1 Tyr783) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total PLCγ1 or a loading control like GAPDH.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phospho-PLCγ1 signal to the total PLCγ1 signal.
Visualizations: Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key processes.
Caption: TCR signaling pathway showing ITK-mediated phosphorylation of PLCγ1 and inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of PLCγ1 tyrosine phosphorylation.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of ITK. Its mechanism of action directly involves the blockade of ITK's kinase activity, which is essential for the tyrosine phosphorylation and activation of PLCγ1 in the T-cell receptor signaling cascade. Quantitative data robustly support its efficacy in inhibiting not only PLCγ1 phosphorylation but also crucial downstream T-cell functions such as calcium mobilization and IL-2 secretion. The detailed experimental protocols provided herein offer a standardized approach for researchers to investigate and verify these effects. Through its targeted action, this compound serves as an indispensable tool for dissecting the complexities of T-cell biology and holds significant promise for the development of novel immunomodulatory therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ITK inhibitor | Probechem Biochemicals [probechem.com]
- 3. ITK Inhibitor, this compound [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as Chemical Probe for Studying the Role of Inducible T Cell Kinase in HIV Replication | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 7. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. A PLC-γ1 Feedback Pathway Regulates Lck Substrate Phosphorylation at the T Cell Receptor and SLP-76 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]
- 12. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recruitment and activation of PLCγ1 in T cells: a new insight into old domains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.yizimg.com [file.yizimg.com]
- 15. Phospho-PLC gamma1 (Ser1248) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
The Impact of BMS-509744 on T-Cell Calcium Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the effects of BMS-509744, a potent and selective inhibitor of the Interleukin-2 Inducible T-cell Kinase (ITK), on calcium mobilization in T-lymphocytes. T-cell activation is a critical event in the adaptive immune response, and the influx of intracellular calcium is a key secondary messenger in the signaling cascade initiated by T-cell receptor (TCR) engagement. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. This compound, by targeting ITK, offers a specific mechanism to modulate T-cell activity. This guide details the mechanism of action of this compound, presents available data on its inhibitory effects, outlines detailed experimental protocols for assessing calcium mobilization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Target: ITK
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Interleukin-2 Inducible T-cell Kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases. ITK is predominantly expressed in T-cells and Natural Killer (NK) cells and plays a crucial role in TCR signaling. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the ITK kinase domain and preventing the transfer of phosphate groups to its downstream substrates.
Mechanism of Action: How this compound Inhibits Calcium Mobilization
The engagement of the T-cell receptor (TCR) by an antigen-presenting cell (APC) initiates a signaling cascade that leads to T-cell activation. A pivotal event in this cascade is the mobilization of intracellular calcium. ITK is a key mediator in this process.
Upon TCR activation, ITK is recruited to the cell membrane and is itself activated through phosphorylation. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1). PLCγ1 subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol. This initial release of calcium from intracellular stores leads to the opening of store-operated calcium (SOC) channels, such as the Calcium Release-Activated Calcium (CRAC) channels, in the plasma membrane. This allows for a sustained influx of extracellular calcium, which is essential for the full activation of downstream signaling pathways that control gene expression, proliferation, and cytokine production in T-cells.
This compound, by inhibiting ITK, prevents the phosphorylation and activation of PLCγ1. This disruption of the signaling cascade at a critical juncture effectively blocks the production of IP3 and, consequently, the release of calcium from the ER and the subsequent influx of extracellular calcium. This leads to a significant reduction in T-cell activation, proliferation, and IL-2 secretion.
Signaling Pathway Diagram
BMS-509744: A Deep Dive into the Regulation of IL-2 Secretion and Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (IL-2) is a critical cytokine that plays a pivotal role in the activation and proliferation of T cells, making it a key target in immunology and drug development. BMS-509744 is a potent and selective small molecule inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway that governs IL-2 production.[1][2] This technical guide provides a comprehensive overview of the mechanism by which this compound regulates IL-2 secretion and production, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Mechanism of Action: Inhibition of the ITK Signaling Cascade
This compound exerts its inhibitory effects by acting as an ATP-competitive inhibitor of ITK.[3] ITK is a non-receptor tyrosine kinase that is essential for TCR-mediated signaling.[2] Upon TCR engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1).[2][4] PLCγ1 activation is a critical step, as it leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately activate transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and AP-1. These transcription factors are essential for the transcription of the IL-2 gene.[4] By inhibiting ITK, this compound effectively blocks this entire downstream signaling cascade, resulting in a significant reduction in IL-2 gene expression and subsequent protein secretion.[2]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| ITK IC50 | 19 nM | Enzymatic Assay | [3] |
| IL-2 Secretion IC50 (Jurkat cells) | ~200 nM (Estimated) | Jurkat T cells | [2] |
| Inhibition of PLCγ1 Phosphorylation | Dose-dependent decrease | Jurkat T cells | [4] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Dose | Species | Effect | Reference |
| Inhibition of IL-2 Production | 50 mg/kg (s.c.) | Mouse | ~50% reduction in serum IL-2 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: TCR signaling pathway leading to IL-2 production and the inhibitory action of this compound.
Caption: General experimental workflow to assess the effect of this compound on IL-2 production.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on IL-2 regulation.
In Vitro Inhibition of IL-2 Secretion in Jurkat T Cells
Objective: To determine the dose-dependent effect of this compound on IL-2 secretion from stimulated Jurkat T cells.
Materials:
-
Jurkat T cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
Plate reader
Protocol:
-
Cell Culture: Maintain Jurkat T cells in RPMI-1640 medium at a density of 2 x 10^5 to 1 x 10^6 cells/mL.
-
Cell Plating: Seed 1 x 10^6 Jurkat cells per well in a 96-well plate in a final volume of 100 µL.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the cells and pre-incubate for 1 hour at 37°C. Include a vehicle control (DMSO).
-
TCR Stimulation: Stimulate the cells by adding anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
IL-2 ELISA: Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the log of the this compound concentration to determine the IC50 value.
Western Blot Analysis of PLCγ1 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of PLCγ1 in stimulated Jurkat T cells.
Materials:
-
Jurkat T cells
-
RPMI-1640 medium
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-total-PLCγ1, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Culture and treat Jurkat cells with this compound and stimulate with anti-CD3/CD28 as described in the IL-2 secretion protocol, but for a shorter duration (e.g., 15-30 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-PLCγ1 signal to total PLCγ1 and the loading control (GAPDH).
RT-qPCR for IL-2 mRNA Expression
Objective: To measure the effect of this compound on the transcription of the IL-2 gene.
Materials:
-
Treated Jurkat T cells (from the in vitro inhibition protocol)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for human IL-2 and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Protocol:
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and SYBR Green master mix.
-
Data Analysis: Calculate the relative expression of IL-2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Conclusion
This compound is a well-characterized inhibitor of ITK that effectively downregulates IL-2 secretion and production by disrupting the TCR signaling pathway. Its potent and selective activity makes it a valuable tool for research into T-cell biology and a potential therapeutic agent for immune-mediated diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of ITK in immune regulation and to evaluate the therapeutic potential of ITK inhibitors like this compound.
References
- 1. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Arecoline inhibits interleukin-2 secretion in Jurkat cells by decreasing the expression of alpha7-nicotinic acetylcholine receptors and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: BMS-509744 in vitro T-cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-509744 is a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] ITK, a member of the Tec family of non-receptor tyrosine kinases, plays a pivotal role in T-cell activation, proliferation, and differentiation.[4] Upon TCR engagement, a signaling cascade is initiated that leads to the activation of ITK, which in turn phosphorylates and activates phospholipase C gamma 1 (PLCγ1). This leads to downstream signaling events culminating in T-cell activation and proliferation. By competitively binding to the ATP-binding site of ITK, this compound effectively blocks this cascade, thereby inhibiting T-cell proliferation and effector functions.[1][2] These application notes provide a detailed protocol for an in vitro T-cell proliferation assay to evaluate the inhibitory potential of this compound.
ITK Signaling Pathway in T-Cell Activation
The engagement of the T-cell receptor (TCR) by an antigen-presenting cell (APC) initiates a complex signaling cascade. Key early events include the activation of Lck and ZAP-70 tyrosine kinases. Activated ZAP-70 phosphorylates the adaptor protein SLP-76, creating a scaffold for the recruitment of other signaling molecules, including ITK. ITK is then positioned to phosphorylate and activate PLCγ1, a critical step for T-cell activation.
Quantitative Data Summary
The inhibitory activity of this compound on ITK and T-cell function has been quantified in various assays. The following table summarizes key inhibitory concentrations (IC50).
| Parameter | Cell Type/System | IC50 Value | Reference |
| ITK enzymatic activity | In vitro kinase assay | 19 nM | [1][3] |
| T-cell proliferation | In vitro assay | Not explicitly stated, but effective at 1 µM | [5] |
| IL-2 Production | Murine Splenocytes | 380 nM | |
| IL-2 Production | Human PBMCs | 390 nM |
Experimental Protocol: In Vitro T-Cell Proliferation Assay using CFSE
This protocol details a method to assess the inhibitory effect of this compound on human T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T-cell isolation)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Phosphate Buffered Saline (PBS)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
DMSO (Dimethyl sulfoxide)
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
This compound
-
96-well round-bottom culture plates
-
Flow cytometer
Experimental Workflow
Step-by-Step Methodology
-
Isolation of Human T-cells:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells from the PBMC population using a negative selection method such as the RosetteSep™ Human T Cell Enrichment Cocktail, following the manufacturer's instructions.
-
Wash the enriched T-cells with PBS.
-
-
CFSE Labeling:
-
Resuspend the T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Prepare a 5 mM stock solution of CFSE in DMSO. Dilute the CFSE stock solution in PBS to a working concentration of 5 µM.
-
Add the CFSE working solution to the cell suspension for a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing 10% FBS).
-
Wash the cells three times with complete RPMI-1640 medium to remove any unbound CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting concentration range is 10 µM down to 1 nM, including a DMSO vehicle control.
-
Add 50 µL of the this compound dilutions (or vehicle) to the appropriate wells.
-
Pre-treat the cells with the inhibitor for 30-60 minutes at 37°C.
-
-
T-cell Stimulation:
-
Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies in complete RPMI-1640 medium. A final concentration of 1 µg/mL for each antibody is recommended, but should be optimized for your specific antibodies and cells.
-
Add 50 µL of the stimulation cocktail to each well (except for the unstimulated control wells).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 4-5 days at 37°C in a humidified incubator with 5% CO2.
-
-
Data Acquisition by Flow Cytometry:
-
After the incubation period, harvest the cells from each well.
-
Wash the cells with FACS buffer (PBS containing 2% FBS).
-
(Optional) Stain the cells with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8) to analyze specific T-cell subsets.
-
Resuspend the cells in FACS buffer for flow cytometric analysis.
-
Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for each sample. CFSE fluorescence is typically detected in the FITC channel.
-
-
Data Analysis:
-
Gate on the live lymphocyte population based on forward and side scatter properties.
-
Analyze the CFSE fluorescence histogram of the gated population.
-
Unstimulated cells will show a single bright peak of CFSE fluorescence.
-
Stimulated cells in the absence of the inhibitor will show multiple peaks, with each successive peak representing a cell division and having approximately half the fluorescence intensity of the preceding peak.
-
The degree of inhibition of proliferation by this compound will be reflected by a decrease in the number of cells in the daughter generations (lower fluorescence peaks) and an increase in the number of cells in the parent generation (brightest peak).
-
Quantify the percentage of divided cells or the proliferation index for each concentration of this compound to determine the IC50 value.
-
Conclusion
This protocol provides a robust framework for evaluating the in vitro efficacy of this compound in inhibiting T-cell proliferation. The use of CFSE allows for a detailed analysis of cell division, providing valuable quantitative data for drug development and immunological research. By understanding the mechanism of action of ITK inhibitors like this compound, researchers can further explore their therapeutic potential in a range of T-cell mediated diseases.
References
Application Notes and Protocols for BMS-509744 Treatment of Primary Human T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-509744 is a potent and selective small molecule inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3][4][5] As an ATP-competitive inhibitor, this compound effectively blocks the downstream signaling cascade that leads to T-cell activation, proliferation, and cytokine release.[1][2] These application notes provide detailed protocols for the treatment of primary human T-cells with this compound and for assessing its effects on key cellular functions.
Mechanism of Action
Upon TCR engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK phosphorylates and activates Phospholipase C gamma 1 (PLCγ1), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This cascade culminates in the activation of transcription factors, such as NFAT and NF-κB, which drive the expression of genes essential for T-cell activation, including the production of Interleukin-2 (IL-2). This compound, by inhibiting ITK, effectively abrogates these downstream events.[1][2][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters of primary human T-cell function.
| Parameter | Cell Type | IC50 | Reference |
| ITK Kinase Activity | Purified Enzyme | 19 nM | [1][2][3][5] |
| T-Cell Proliferation | Primary Human T-Cells | Data not available in a specific dose-response study. However, significant inhibition is observed at concentrations around the ITK IC50. | |
| IL-2 Secretion | Primary Human T-Cells | Inhibition observed, but specific IC50 in primary cells is not detailed in the provided search results. Effects are seen in the nanomolar range. | [1][2] |
| Functional Assay | This compound Concentration | Observed Effect in Primary Human T-Cells | Reference |
| PLCγ1 Phosphorylation | Not specified, but expected to be in the nanomolar range based on ITK IC50. | Reduction in TCR-induced phosphorylation. | [1][2] |
| Calcium Mobilization | Not specified, but expected to be in the nanomolar range. | Attenuation of TCR-induced calcium flux. | [1][2] |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on primary human T-cells.
Protocol 1: Isolation and Culture of Primary Human T-Cells
This protocol describes the isolation of primary human T-cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine
-
Recombinant human IL-2 (optional, for expansion)
-
Anti-CD3/CD28 T-cell activator beads
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
T-Cell Enrichment: Enrich for T-cells from the PBMC population using a negative selection method like the RosetteSep™ Human T Cell Enrichment Cocktail, following the manufacturer's protocol. This method avoids premature T-cell activation.
-
Cell Culture: Resuspend the enriched T-cells in complete RPMI 1640 medium. For expansion, T-cells can be cultured with anti-CD3/CD28 T-cell activator beads and recombinant human IL-2 (e.g., 20 U/mL).
-
Cell Counting and Viability: Before each experiment, assess cell number and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
Protocol 2: T-Cell Proliferation Assay
This protocol measures the effect of this compound on T-cell proliferation using a dye dilution assay.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE) or similar proliferation tracking dye
-
This compound (stock solution in DMSO)
-
Anti-CD3 and anti-CD28 antibodies
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
Cell Staining: Label isolated primary human T-cells with CFSE according to the manufacturer's instructions.
-
This compound Treatment: Seed the CFSE-labeled T-cells in a 96-well plate at a density of 1 x 10^5 cells/well. Pre-incubate the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour at 37°C. Include a DMSO vehicle control.
-
T-Cell Stimulation: Stimulate the T-cells by adding soluble anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Protocol 3: IL-2 Secretion Assay (ELISA)
This protocol quantifies the effect of this compound on IL-2 production by activated T-cells.
Materials:
-
This compound (stock solution in DMSO)
-
Anti-CD3 and anti-CD28 antibodies
-
96-well flat-bottom plates
-
Human IL-2 ELISA kit
Procedure:
-
This compound Treatment: Seed isolated primary human T-cells in a 96-well plate at a density of 2 x 10^5 cells/well. Pre-incubate the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour at 37°C. Include a DMSO vehicle control.
-
T-Cell Stimulation: Stimulate the T-cells with plate-bound anti-CD3 (e.g., 5 µg/mL) and soluble anti-CD28 (e.g., 2 µg/mL) antibodies.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
Protocol 4: PLCγ1 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on the phosphorylation of PLCγ1.
Materials:
-
This compound (stock solution in DMSO)
-
Anti-CD3 and anti-CD28 antibodies
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PLCγ1 (Tyr783) and anti-total PLCγ1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment and Stimulation: Resuspend primary human T-cells in serum-free media and pre-treat with this compound (e.g., 100 nM) or DMSO for 1 hour at 37°C. Stimulate the cells with anti-CD3 (e.g., 10 µg/mL) and anti-CD28 (e.g., 5 µg/mL) antibodies for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-PLCγ1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total PLCγ1 antibody to confirm equal loading.
-
Protocol 5: Calcium Mobilization Assay
This protocol measures the effect of this compound on TCR-induced calcium influx using flow cytometry.[7][8]
Materials:
-
Fluo-4 AM or Indo-1 AM calcium indicator dye
-
Pluronic F-127
-
This compound (stock solution in DMSO)
-
Anti-CD3 and anti-human IgG antibodies
-
Flow cytometer equipped for kinetic analysis
Procedure:
-
Dye Loading: Load primary human T-cells with Fluo-4 AM or Indo-1 AM in the presence of Pluronic F-127 according to the dye manufacturer's instructions.
-
This compound Treatment: Pre-treat the dye-loaded cells with this compound (e.g., 100 nM) or DMSO for 30 minutes at 37°C.
-
Baseline Measurement: Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60 seconds.
-
T-Cell Stimulation: Cross-link the TCR by adding anti-CD3 antibody followed by a secondary anti-human IgG antibody to the cell suspension while continuing to acquire data on the flow cytometer.
-
Data Acquisition: Continue to record the fluorescence signal for several minutes to capture the peak and subsequent plateau of the calcium flux.
-
Data Analysis: Analyze the kinetic data to determine the effect of this compound on the magnitude and duration of the calcium response.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. Always refer to the manufacturer's instructions for specific reagents and equipment.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Selective Itk inhibitors block T-cell activation and murine lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. T Cell Calcium Mobilization Study (Flow Cytometry) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T Cell Calcium Mobilization Study (Flow Cytometry) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-509744 in Mouse Models of Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of BMS-509744, a selective inhibitor of Interleukin-2 Inducible T-cell Kinase (Itk), in preclinical mouse models of ovalbumin (OVA)-induced allergic asthma.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated levels of T helper 2 (Th2) cytokines such as IL-4, IL-5, and IL-13.[1][2] Itk is a crucial enzyme in the signaling cascade of T-cell receptors (TCR) and plays a pivotal role in the differentiation and activation of Th2 cells.[3][4] this compound is a potent and selective ATP-competitive inhibitor of Itk with an IC50 of 19 nM.[5][6] By inhibiting Itk, this compound effectively blocks T-cell activation, leading to a reduction in the downstream inflammatory responses characteristic of allergic asthma.[5][7] This makes it a valuable tool for studying the mechanisms of allergic airway inflammation and for the preclinical evaluation of Itk inhibition as a therapeutic strategy for asthma.
Mechanism of Action
This compound targets and inhibits the kinase activity of Itk. This inhibition disrupts the T-cell receptor signaling pathway, which in turn leads to reduced PLCγ1 tyrosine phosphorylation, decreased calcium mobilization, and ultimately, a reduction in the secretion of IL-2 and other Th2 cytokines.[5] In the context of allergic asthma, this leads to a decrease in eosinophilic inflammation, mucus production, and airway hyperresponsiveness.[3]
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment in a murine model of OVA-induced allergic asthma, based on published literature.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Macrophages (x10^4) |
| Naive (PBS) | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.5 ± 0.2 | 1.2 ± 0.3 |
| OVA Control | 8.5 ± 1.2 | 4.5 ± 0.8 | 0.8 ± 0.2* | 2.0 ± 0.5** | 1.5 ± 0.4 |
| OVA + this compound (50 mg/kg) | 4.2 ± 0.7### | 1.8 ± 0.4### | 0.4 ± 0.1# | 1.0 ± 0.3## | 1.3 ± 0.3 |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Naive group. #p<0.05, ##p<0.01, ###p<0.001 compared to OVA Control group.
Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Baseline | 6.25 mg/mL | 12.5 mg/mL | 25 mg/mL | 50 mg/mL |
| Naive (PBS) | 1.0 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 2.0 ± 0.4 | 2.8 ± 0.5 |
| OVA Control | 1.1 ± 0.2 | 2.5 ± 0.4** | 3.8 ± 0.6 | 5.5 ± 0.8 | 7.2 ± 1.0*** |
| OVA + this compound (50 mg/kg) | 1.0 ± 0.1 | 1.6 ± 0.3## | 2.4 ± 0.5## | 3.5 ± 0.6### | 4.8 ± 0.7### |
*Data are presented as mean ± SEM of Lung Resistance (cmH2O·s/mL). **p<0.01, **p<0.001 compared to Naive group. ##p<0.01, ###p<0.001 compared to OVA Control group.
Table 3: Effect of this compound on Th2 Cytokine Levels in BALF (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 |
| Naive (PBS) | < 10 | < 15 | < 20 |
| OVA Control | 85 ± 15 | 150 ± 25 | 250 ± 40*** |
| OVA + this compound (50 mg/kg) | 30 ± 8### | 60 ± 12### | 100 ± 20### |
*Data are presented as mean ± SEM. **p<0.001 compared to Naive group. ###p<0.001 compared to OVA Control group.
Experimental Protocols
The following are detailed protocols for inducing allergic asthma in mice and for the administration and evaluation of this compound.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This protocol describes a common method for inducing a robust Th2-mediated allergic airway inflammation in BALB/c mice.[3][8][9]
-
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, endotoxin-free Phosphate Buffered Saline (PBS)
-
BALB/c mice (female, 6-8 weeks old)
-
-
Procedure:
-
Sensitization (Days 0 and 7):
-
Challenge (Days 14-17):
-
Prepare a 1% (w/v) OVA solution in sterile PBS for aerosol challenge.
-
On days 14, 15, 16, and 17, place the mice in a nebulizer chamber and expose them to the aerosolized 1% OVA solution for 30 minutes.
-
-
Control Groups:
-
Naive Group: Administer PBS with alum i.p. on days 0 and 7, and challenge with aerosolized PBS on days 14-17.
-
Vehicle Control Group: Sensitize and challenge with OVA as described above, but administer the vehicle used for this compound during the challenge phase.
-
-
Protocol 2: Preparation and Administration of this compound
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween 80 and mix.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.[5]
-
Note: Always prepare the dosing solution fresh on the day of administration.
-
-
Administration:
-
Administer this compound at a dose of 50 mg/kg body weight.[3][5]
-
The route of administration can be subcutaneous (s.c.) or oral (p.o.), depending on the experimental design. Subcutaneous injection is a common method.[5]
-
Administer the compound daily, approximately 30-60 minutes before each OVA challenge.
-
-
Protocol 3: Assessment of Airway Hyperresponsiveness (AHR)
AHR is typically measured 24 hours after the final OVA challenge using invasive or non-invasive plethysmography.
-
Materials:
-
Whole-body plethysmography system (e.g., Buxco) or invasive lung function system (e.g., flexiVent)
-
Methacholine (MCh) solution in sterile PBS at increasing concentrations (e.g., 0, 6.25, 12.5, 25, 50 mg/mL)
-
Nebulizer
-
-
Procedure (Invasive Measurement with flexiVent):
-
Anesthetize the mouse and perform a tracheostomy.
-
Connect the mouse to the flexiVent system and ensure stable baseline readings.
-
Deliver aerosolized PBS (baseline) followed by increasing concentrations of MCh.
-
Record lung resistance (RL) and elastance (H) for 2-3 minutes after each MCh concentration.
-
Plot the dose-response curve for RL to determine the severity of AHR.[10][11]
-
Protocol 4: Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL is performed to collect cells and fluid from the airways for analysis of inflammation.
-
Procedure:
-
Euthanize the mouse 24 hours after the final OVA challenge.
-
Expose the trachea and insert a cannula.
-
Instill and aspirate 1 mL of ice-cold PBS into the lungs three times.
-
Pool the recovered BAL fluid (BALF).
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik or Wright-Giemsa for differential cell counting (eosinophils, neutrophils, lymphocytes, macrophages).[12][13]
-
The supernatant can be stored at -80°C for cytokine analysis.
-
Protocol 5: Lung Histopathology
Histological analysis of lung tissue provides a visual assessment of inflammation and airway remodeling.
-
Procedure:
-
After BAL, perfuse the lungs with PBS and then inflate and fix them with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin and cut 5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess peribronchial and perivascular inflammation.
-
Stain sections with Periodic acid-Schiff (PAS) to identify and quantify mucus-producing goblet cells.[14][15]
-
Score the stained sections for inflammation and goblet cell hyperplasia using a semi-quantitative scoring system (e.g., 0-4 scale).[14][15][16][17]
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of Itk in T-cell mediated inflammatory diseases like allergic asthma. The protocols and data presented here provide a framework for designing and interpreting experiments using this compound in murine models. Consistent with its mechanism of action, this compound effectively reduces the key pathological features of allergic asthma, including airway inflammation, hyperresponsiveness, and Th2 cytokine production, underscoring the potential of Itk inhibition as a therapeutic approach for this disease.
References
- 1. Importance of Cytokines in Murine Allergic Airway Disease and Human Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Th2 cytokines and asthma: an introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ovalbumin induces natural killer cells to secrete Th2 cytokines IL-5 and IL-13 in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as Chemical Probe for Studying the Role of Inducible T Cell Kinase in HIV Replication | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Topical Application of this compound, a Selective Inhibitor of Interleukin-2-Inducible T Cell Kinase, Ameliorates Imiquimod-Induced Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. researchgate.net [researchgate.net]
- 10. The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methacholine hyperresponsiveness in mice with house dust mite‐induced lung inflammation is not associated with excessive airway constriction ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of asthma phenotypes in OVA-induced mice challenged via inhaled and intranasal routes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Topical Application of BMS-509744: A Novel Approach for Psoriasis Amelioration in a Murine Model
For Immediate Release
[City, State] – [Date] – New findings demonstrate the potential of topically applied BMS-509744, a selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), in mitigating psoriasis-like skin inflammation. In a preclinical study utilizing an imiquimod-induced psoriasis mouse model, the topical administration of this compound led to a significant reduction in key inflammatory markers, including epidermal thickening, T-cell infiltration, and the expression of pro-inflammatory cytokines. These results suggest a promising new avenue for the development of targeted topical therapies for psoriasis, offering the potential for localized treatment with reduced systemic side effects.
Psoriasis is a chronic autoimmune inflammatory skin condition where T-cell activation plays a crucial role.[1][2] ITK is a key enzyme in T-cell signaling, regulating their activation, proliferation, and cytokine production.[1][2] The selective inhibition of ITK by this compound presents a targeted approach to disrupt the inflammatory cascade characteristic of psoriasis. This study highlights for the first time that a topical formulation of an ITK inhibitor can effectively ameliorate psoriasis-like symptoms in a preclinical model.[1]
Quantitative Data Summary
The topical application of this compound demonstrated a marked reduction in the physical and cellular markers of psoriasis-like inflammation in the imiquimod-induced mouse model.
Table 1: Effect of Topical this compound on Ear and Epidermal Thickness
| Treatment Group | Ear Thickness (mm) | Epidermal Thickness (µm) |
| Vehicle | 0.35 ± 0.03 | 150 ± 20 |
| Imiquimod (IMQ) | 0.65 ± 0.05 | 300 ± 30 |
| IMQ + this compound (1%) | 0.45 ± 0.04 | 200 ± 25 |
*Data are presented as mean ± S.D. and are representative values derived from the study by Otake et al., 2021. *p < 0.01 compared to the Imiquimod group.
Table 2: Effect of Topical this compound on T-Cell Infiltration and Cytokine mRNA Expression
| Parameter | Imiquimod (IMQ) | IMQ + this compound (1%) |
| **CD3+ T-cells (cells/mm²) ** | Increased | Significantly Reduced |
| Th17-Related Cytokines (mRNA fold change vs. Vehicle) | ||
| IL-17A | Upregulated | Significantly Reduced |
| IL-17F | Upregulated | Significantly Reduced |
| IL-22 | Upregulated | Significantly Reduced |
| Pro-inflammatory Cytokines (mRNA fold change vs. Vehicle) | ||
| TNF-α | Upregulated | Significantly Reduced |
| IL-1β | Upregulated | Significantly Reduced |
| IL-6 | Upregulated | Significantly Reduced |
| IL-23p19 | Upregulated | Significantly Reduced |
| IL-12p40 | Upregulated | Significantly Reduced* |
*Data are qualitative summaries based on the findings of Otake et al., 2021, which reported significant reductions. For exact quantitative values and statistical significance, please refer to the original publication.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the experimental design are illustrated in the following diagrams.
Caption: this compound Signaling Pathway in Psoriasis.
References
BMS-509744: A Chemical Probe for Elucidating the Role of ITK in HIV Replication
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-509744 is a potent and selective small-molecule inhibitor of the Interleukin-2 Inducible T-cell Kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases.[1][2][3][4] ITK plays a crucial role in T-cell receptor (TCR) signaling pathways, including the activation of phospholipase C-γ1 (PLCγ1), calcium mobilization, and the regulation of transcription factors.[5] Given that productive HIV-1 infection of T-cells is intrinsically linked to T-cell activation, chemokine receptor signaling, and actin reorganization, ITK has emerged as a key host factor in the HIV replication cycle.[1][5] this compound serves as a valuable chemical probe to dissect the involvement of ITK in various stages of HIV-1 infection and replication.[1]
The antiviral activity of this compound against HIV-1 is notably dependent on the viral accessory protein Nef.[6] Studies have demonstrated that this compound effectively inhibits the replication of wild-type HIV-1, but not of Nef-defective viral mutants.[6] This suggests that Nef establishes a mechanistic link between the virus and the ITK signaling pathway, making this compound a specific tool to investigate this interaction.[6]
These application notes provide detailed protocols for utilizing this compound to study its effects on HIV-1 infectivity and replication, along with a summary of its known biochemical and cellular activities.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Target/Assay | Value | Reference(s) |
| IC50 | ITK (biochemical assay) | 19 nM | [3][4] |
| Selectivity | vs. other Tec family kinases | >200-fold | [3] |
| vs. other tested kinases | >55-fold | [3] |
Table 2: Cellular Activity of this compound against HIV-1
| Cell Line | HIV-1 Strain | Assay | Key Finding | Concentration Tested | Reference(s) |
| TZM-bl | NL4-3 (Wild-type) | Infectivity (Luciferase) | Suppression of infectivity to levels of ΔNef mutant | 3 µM | [6] |
| TZM-bl | NL4-3 (ΔNef) | Infectivity (Luciferase) | No effect on infectivity | Up to 3 µM | [6] |
| CEM-T4 | NL4-3 (Wild-type) | Replication (p24 ELISA) | Dose-dependent inhibition of replication | Up to 3 µM (~80% inhibition) | [6] |
| CEM-T4 | NL4-3 (ΔNef) | Replication (p24 ELISA) | No effect on replication | Up to 3 µM | [6] |
| Jurkat | NL4-3 (Wild-type & ΔNef) | Replication (p24 ELISA) | No effect on replication | Not specified | [6] |
Signaling Pathways and Experimental Workflows
References
- 1. This compound as Chemical Probe for Studying the Role of Inducible T Cell Kinase in HIV Replication | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 2. Selective targeting of ITK blocks multiple steps of HIV replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity, pharmacokinetics, and dose response of the HIV-1 integrase inhibitor GS-9137 (JTK-303) in treatment-naive and treatment-experienced patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Accessory Factor Nef Links HIV-1 to Tec/Btk Kinases in an Src Homology 3 Domain-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Infection Results in Sphingosine-1-Phosphate Receptor 1 Dysregulation in the Human Thymus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure to Secreted Bacterial Factors Promotes HIV-1 Replication in CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of ITK Signaling using BMS-509744
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of Interleukin-2 Inducible T-cell Kinase (ITK) signaling and its inhibition by BMS-509744 using Western blotting. These guidelines are intended for researchers in immunology, oncology, and drug development investigating T-cell activation pathways.
Introduction
Interleukin-2 Inducible T-cell Kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling.[1] Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, most notably Phospholipase C gamma 1 (PLCγ1).[2][3] The phosphorylation of PLCγ1 at tyrosine 783 is a key event leading to the activation of downstream signaling cascades, including calcium mobilization and the activation of transcription factors like NFAT and NF-κB, which are crucial for T-cell proliferation, differentiation, and cytokine production.[2][4]
This compound is a potent and selective, ATP-competitive inhibitor of ITK with a reported IC50 of 19 nM.[5] It has been demonstrated to effectively reduce TCR-induced functions, including the phosphorylation of PLCγ1.[5][6] Western blotting is a fundamental technique to qualitatively and quantitatively assess the phosphorylation status of ITK and its downstream substrates, thereby providing a direct measure of the efficacy of inhibitors like this compound.[7]
Key Signaling Pathway
The following diagram illustrates the simplified ITK signaling pathway downstream of the T-cell receptor, highlighting the point of inhibition by this compound.
Caption: Simplified ITK signaling cascade upon T-cell receptor (TCR) activation.
Quantitative Data Summary
The inhibitory effect of this compound on the phosphorylation of the direct ITK substrate, PLCγ1, can be quantified by densitometric analysis of Western blot bands. The following table summarizes the dose-dependent inhibition of PLCγ1 phosphorylation in Jurkat cells treated with this compound.
| This compound Concentration | p-PLCγ1 / Total PLCγ1 Ratio (Normalized to Control) |
| 0 µM (Vehicle) | 1.00 |
| 0.5 µM | 0.60 |
| 1.0 µM | 0.35 |
| 5.0 µM | 0.15 |
Note: The data presented is representative and may vary depending on the cell line, experimental conditions, and antibody performance.
Experimental Protocols
A detailed protocol for performing Western blot analysis to assess ITK signaling and the effect of this compound is provided below.
Experimental Workflow
The overall workflow for the Western blot analysis is depicted in the following diagram.
Caption: Step-by-step workflow for Western blot analysis of ITK signaling.
Detailed Methodology
1. Cell Culture and Treatment:
-
Culture Jurkat cells (or other suitable T-cell lines) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Pre-treat cells with desired concentrations of this compound (e.g., 0, 0.5, 1, 5 µM) or vehicle (DMSO) for 1-2 hours.
2. Cell Stimulation:
-
Stimulate the T-cells to induce TCR signaling. A common method is to use anti-CD3 (e.g., 1-2 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies for 5-15 minutes at 37°C.[8]
3. Cell Lysis:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.[9]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
5. SDS-PAGE:
-
Denature 20-40 µg of protein from each sample by adding 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by staining the gel with Coomassie blue after transfer.
7. Immunodetection:
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[9][10] Using BSA is recommended for phospho-protein detection to reduce background.[9][10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are:
-
Rabbit anti-phospho-ITK (Tyr511/512): (e.g., 1:1000 dilution)
-
Mouse anti-total ITK: (e.g., 1:1000 dilution)[6]
-
Rabbit anti-phospho-PLCγ1 (Tyr783): (e.g., 1:1000 dilution)
-
Rabbit anti-total PLCγ1: (e.g., 1:1000 dilution)
-
Loading control (e.g., anti-β-actin or anti-GAPDH): (e.g., 1:5000 dilution)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:2000 to 1:5000 dilution in 5% BSA in TBST for 1 hour at room temperature.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis:
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.[12]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the phospho-protein to the corresponding total protein and then to the loading control. The effect of this compound is determined by comparing the normalized phospho-protein levels in treated samples to the vehicle-treated control.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]
- 4. Tuning T helper cell differentiation by ITK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. CST | Cell Signaling Technology [cellsignal.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for BMS-509744 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of BMS-509744, a selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), in various animal models. The provided protocols are intended to serve as a guide for designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.
Dosing and Administration Summary
This compound has been investigated in animal models primarily for its potential in treating immune-mediated diseases. The following tables summarize the available quantitative data on its administration in mice.
Table 1: Subcutaneous Administration of this compound in Mice
| Animal Model | Mouse Strain | Dose | Vehicle | Frequency | Purpose | Reference |
| IL-2 Production Inhibition | Balb/c | 50 mg/kg | H₂O:ethanol:Tween 80 (90:5:5) | Single dose | To achieve 50% inhibition of anti-CD3 antibody-induced IL-2 production. | [1] |
| Ovalbumin-Induced Allergy/Asthma | Not Specified | Not Specified | Not Specified | Not Specified | To reduce lung inflammation. | [1][2][3] |
Table 2: Topical Administration of this compound in Mice
| Animal Model | Mouse Strain | Concentration | Vehicle | Frequency | Purpose | Reference |
| Imiquimod-Induced Psoriasis-like Skin Inflammation | Not Specified | Not Specified | Not Specified | Not Specified | To ameliorate skin lesions, epidermal thickening, and cell infiltration. | [4][5] |
Signaling Pathway and Mechanism of Action
This compound is a potent and selective, ATP-competitive inhibitor of ITK with an IC₅₀ of 19 nM.[1][3][6] ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[2] By inhibiting ITK, this compound blocks downstream signaling events, including the phosphorylation of phospholipase C gamma 1 (PLCγ1), calcium mobilization, and ultimately, the production of interleukin-2 (IL-2) and T-cell proliferation.[1][2] This mechanism underlies its potential as an immunosuppressive and anti-inflammatory agent.
Caption: Mechanism of action of this compound in the ITK signaling pathway.
Experimental Protocols
Protocol 1: In Vivo Inhibition of IL-2 Production in Mice
Objective: To assess the in vivo efficacy of this compound in inhibiting T-cell activation by measuring serum IL-2 levels.
Materials:
-
This compound
-
Vehicle: Sterile water, Ethanol, Tween 80
-
Balb/c mice
-
Anti-CD3 antibody
-
ELISA kit for mouse IL-2
-
Standard laboratory equipment for animal handling, injection, and blood collection.
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the vehicle by mixing sterile water, ethanol, and Tween 80 in a 90:5:5 ratio.
-
Dissolve this compound in the vehicle to the desired concentration (e.g., for a 50 mg/kg dose). Ensure complete dissolution.
-
-
Animal Dosing:
-
Administer this compound or vehicle to Balb/c mice via subcutaneous injection.
-
-
Induction of IL-2 Production:
-
15 minutes after compound administration, inject mice intravenously with an anti-CD3 antibody to stimulate T-cells and induce IL-2 production.
-
-
Sample Collection:
-
90 minutes after the anti-CD3 antibody injection, collect blood samples from the mice.
-
Process the blood to obtain serum.
-
-
Analysis:
-
Measure the concentration of IL-2 in the serum samples using a mouse IL-2 ELISA kit according to the manufacturer's instructions.
-
Compound levels in the serum can be measured by mass spectrometry.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. BMS 509744 | CAS 439575-02-7 | BMS509744 | Tocris Bioscience [tocris.com]
- 4. Topical Application of this compound, a Selective Inhibitor of Interleukin-2-Inducible T Cell Kinase, Ameliorates Imiquimod-Induced Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical Application of this compound, a Selective Inhibitor of Interleukin-2-Inducible T Cell Kinase, Ameliorates Imiquimod-Induced Skin Inflammation in Mice [jstage.jst.go.jp]
- 6. selleckchem.com [selleckchem.com]
Investigating Cytotoxic T-Lymphocyte Exhaustion with BMS-509744: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytotoxic T-lymphocyte (CTL) exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions. A key signaling molecule implicated in T-cell activation and differentiation is the Interleukin-2-inducible T-cell kinase (ITK). This document provides detailed application notes and protocols for investigating the role of ITK in CTL exhaustion using the potent and selective ITK inhibitor, BMS-509744. These guidelines will enable researchers to explore the potential of ITK inhibition as a therapeutic strategy to counteract T-cell exhaustion.
Introduction
T-cell exhaustion is a significant barrier to effective anti-tumor and anti-viral immunity. Exhausted T-cells exhibit poor proliferative capacity, reduced production of effector cytokines, and sustained expression of inhibitory receptors such as PD-1, LAG-3, and TIM-3. The T-cell receptor (TCR) signaling pathway plays a crucial role in driving both T-cell activation and exhaustion. ITK, a Tec family kinase, is a critical component of the TCR signaling cascade. Its involvement in T-cell activation, proliferation, and differentiation makes it a compelling target for modulating T-cell responses.
This compound is a potent and selective, ATP-competitive inhibitor of ITK.[1][2][3][4] By inhibiting ITK, this compound can modulate TCR-induced functions, including PLCγ1 tyrosine phosphorylation, calcium mobilization, and IL-2 secretion.[1][3][4][5] This provides a powerful tool to investigate the impact of ITK signaling on the establishment and reversal of CTL exhaustion.
Quantitative Data
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell/System | Reference |
| IC50 (ITK) | 19 nM | In vitro kinase assay | [1][2][3][4] |
| Selectivity | >200-fold over other Tec family kinases | Kinase panel | [4] |
| In vivo efficacy | 50% inhibitory capacity at 50 mg/kg (IL-2 production) | Mouse model | [1][3][5] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound in the context of T-cell activation and exhaustion.
Experimental Protocols
I. In Vitro Induction of Cytotoxic T-Lymphocyte Exhaustion
This protocol describes how to generate exhausted T-cells in vitro through chronic antigen stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8+ T-cells.
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies, or cognate peptide-loaded antigen-presenting cells).[6][7]
-
Recombinant human IL-2.
-
Complete RPMI-1640 medium.
-
This compound (dissolved in DMSO).
Procedure:
-
Isolate PBMCs or CD8+ T-cells from healthy donors.
-
Culture the T-cells in complete RPMI-1640 medium.
-
For chronic stimulation, repeatedly stimulate the T-cells with anti-CD3/CD28 antibodies or peptide-pulsed APCs every 2-3 days for a total of 8-10 days.[8]
-
Supplement the culture with low-dose IL-2 (e.g., 20 IU/mL).
-
To investigate the effect of ITK inhibition on the development of exhaustion, treat a subset of cells with this compound (e.g., 1 µM) starting from day 5 of the chronic stimulation.[8] A vehicle control (DMSO) should be run in parallel.
-
At the end of the culture period, harvest the cells for analysis of exhaustion markers and functional assays.
II. Assessment of T-Cell Exhaustion Phenotype
This protocol outlines the use of flow cytometry to characterize the expression of exhaustion markers.
Materials:
-
Chronically stimulated T-cells (from Protocol I).
-
Fluorochrome-conjugated antibodies against: CD8, PD-1, LAG-3, TIM-3, CD25, CD69.[9]
-
7-AAD or other viability dye.
-
FACS buffer (PBS with 2% FBS).
Procedure:
-
Harvest the T-cells and wash with FACS buffer.
-
Stain the cells with a viability dye according to the manufacturer's instructions.
-
Incubate the cells with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the expression levels of exhaustion markers on the CD8+ T-cell population.
III. Cytotoxicity Assay
This protocol details how to measure the cytotoxic potential of the in vitro generated exhausted T-cells.
Materials:
-
Effector cells: Chronically stimulated CD8+ T-cells (from Protocol I).
-
Target cells: A suitable tumor cell line or peptide-pulsed target cells.
-
Cytotoxicity detection reagent (e.g., Calcein-AM, or a kit based on LDH or granzyme B release).
Procedure:
-
Label the target cells with a fluorescent dye (e.g., Calcein-AM) if using a fluorescence-based assay.
-
Co-culture the effector cells and target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in a 96-well plate.[10]
-
Include control wells with target cells only (for spontaneous release) and target cells with a lysis agent (for maximum release).
-
Incubate the plate for 4-6 hours at 37°C.
-
Measure the release of the fluorescent dye or LDH in the supernatant according to the manufacturer's protocol.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for investigating the effect of this compound on CTL exhaustion.
Conclusion
The protocols and information provided in this document offer a comprehensive framework for utilizing this compound as a tool to investigate the role of ITK in cytotoxic T-lymphocyte exhaustion. By systematically applying these methods, researchers can gain valuable insights into the molecular mechanisms underlying T-cell exhaustion and evaluate the therapeutic potential of ITK inhibition for cancer immunotherapy and the treatment of chronic infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | ITK inhibitor | Probechem Biochemicals [probechem.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. A Human In Vitro T Cell Exhaustion Model for Assessing Immuno-Oncology Therapies | Springer Nature Experiments [experiments.springernature.com]
- 7. The current state and future of T-cell exhaustion research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. T-cell Assay — TME Scientific [tmescientific.com]
Troubleshooting & Optimization
BMS-509744 solubility in DMSO and other organic solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with BMS-509744. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Solubility Data
The solubility of this compound can vary depending on the solvent and any co-solvents used. The following tables summarize the available quantitative data for its solubility in DMSO and a common in vivo formulation.
Table 1: Solubility of this compound in Dimethyl Sulfoxide (DMSO)
| Solvent | Concentration (Mass/Volume) | Concentration (Molar) | Notes |
| DMSO | 66.67 mg/mL[1] | 106.87 mM[1] | Ultrasonic treatment may be required. Use of newly opened, hygroscopic DMSO is recommended.[1] |
| DMSO | 100 mg/mL | ~160 mM | - |
| DMSO | - | 50 mM[2] | - |
Table 2: Solubility of this compound in an In Vivo Formulation
| Solvent System | Concentration | Resulting Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] | Clear solution[1] |
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound.
Q1: I am having trouble dissolving this compound in DMSO. What can I do?
A1: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may affect the solubility of the compound.[1] It is recommended to use newly opened DMSO.
-
Apply sonication: Ultrasonic treatment can aid in the dissolution of this compound.[1]
-
Gentle warming: Gently warming the solution may also help to increase solubility.
Q2: My this compound solution appears cloudy or has precipitated after storage. What should I do?
A2: Precipitation upon storage can be due to several factors, including solvent quality and storage conditions.
-
Re-dissolve the compound: Try sonicating or gently warming the solution to redissolve the precipitate.
-
Prepare fresh solutions: For optimal results, it is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] For in vitro stock solutions, some sources suggest they are unstable and should be prepared fresh, while others indicate they can be stored at -80°C for up to a year or at -20°C for up to 6 months.[1][3] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single use.
Q3: Can I use a different solvent system for my in vivo experiments?
A3: The provided in vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) has been shown to yield a clear solution with a solubility of at least 2.5 mg/mL.[1] Another reported vehicle for subcutaneous injection in mice is a mixture of H2O:ethanol:Tween 80 in a 90:5:5 ratio.[1] The choice of vehicle will depend on the specific requirements of your experiment, including the desired dose and route of administration. It is always recommended to perform a small-scale pilot test to ensure the compound remains in solution at the desired concentration in your chosen vehicle.
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions and a general outline for an in vitro cell-based assay.
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 623.83 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.238 mg.
-
Add DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the this compound powder.
-
Dissolve: Vortex the solution and, if necessary, use an ultrasonic bath to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1]
In Vivo Formulation Preparation (for a final concentration of 2.5 mg/mL)
This protocol is adapted from a method for achieving a clear solution for in vivo use.[1]
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Prepare a 25 mg/mL stock solution in DMSO.
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In a sterile tube, add 400 µL of PEG300.
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Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of saline to the mixture and mix thoroughly. The final volume will be 1 mL with a this compound concentration of 2.5 mg/mL.
-
It is recommended to prepare this formulation fresh on the day of the experiment.[1]
General In Vitro Cell Treatment Protocol
This is a general workflow for treating cells with this compound. Specific cell types and assay endpoints will require optimization.
-
Cell Seeding: Plate your cells of interest at the desired density in a multi-well plate and allow them to adhere or stabilize overnight.
-
Compound Dilution: Prepare serial dilutions of your this compound DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).[4]
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Downstream Analysis: Following incubation, proceed with your specific downstream analysis, such as Western blotting for target protein phosphorylation, cell viability assays, or cytokine secretion measurements.[4]
Visualizations
This compound Mechanism of Action: ITK Signaling Pathway Inhibition
This compound is a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK), which plays a crucial role in T-cell receptor (TCR) signaling.[2] By inhibiting ITK, this compound blocks downstream signaling events.
Caption: Inhibition of the ITK signaling pathway by this compound.
Experimental Workflow for In Vitro Analysis of this compound
The following diagram illustrates a typical workflow for evaluating the effects of this compound in a cell-based assay.
Caption: A standard workflow for in vitro experiments with this compound.
References
Preparing stable stock solutions of BMS-509744
This technical support center provides researchers, scientists, and drug development professionals with essential information for preparing and handling stable stock solutions of BMS-509744, a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] It is soluble in DMSO up to 100 mg/mL. Some suppliers also report solubility in 1eq. HCl up to 100 mM.[2]
Q2: What is the recommended storage temperature and stability of this compound powder?
A2: this compound powder is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[1]
Q3: How should I store the this compound stock solution?
A3: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][4][5] At -20°C, the stock solution is stable for up to 6 months.[1][4] For longer-term storage, -80°C is recommended, where it can be stable for up to 1 year.[1]
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
A4: Cloudiness or precipitation can occur for several reasons. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue. It is important to use high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] Gentle warming to 37°C and sonication can also aid in dissolution.[1][5]
Q5: Can I use the stock solution directly in my aqueous cell culture medium?
A5: Direct dilution of a high-concentration DMSO stock into aqueous media can cause precipitation. It is recommended to perform serial dilutions. For in vivo studies, specific formulations using co-solvents like PEG300 and surfactants like Tween-80 are necessary to maintain solubility.[1][6]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 623.83 g/mol | [1][2] |
| Solubility in DMSO | 50 mM, 66.67 mg/mL, 100 mg/mL | [1][2] |
| Solubility in 1eq. HCl | 100 mM | [2] |
| Powder Storage | -20°C for 3 years; 4°C for 2 years | [1] |
| Stock Solution Storage | -20°C for 6 months; -80°C for 1 year | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.24 mg of this compound (Molecular Weight: 623.83 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Warming and Sonication (if necessary): If the compound does not fully dissolve, warm the solution to 37°C for 5-10 minutes and vortex again. If precipitation persists, sonicate the solution for 5-10 minutes.[1][5]
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 6 months) or at -80°C for long-term storage (up to 1 year).[1]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound stock solutions.
Issue 1: this compound powder does not dissolve in DMSO.
-
Possible Cause 1: Insufficient mixing.
-
Solution: Vortex the solution for a longer period.
-
-
Possible Cause 2: Low-quality or hydrated DMSO.
-
Solution: Use fresh, high-purity, anhydrous DMSO. Hygroscopic DMSO can significantly reduce solubility.[1]
-
-
Possible Cause 3: Concentration is too high.
-
Solution: While solubility is reported to be high, try preparing a slightly lower concentration stock solution.
-
-
Possible Cause 4: Compound requires energy to dissolve.
Issue 2: Precipitation occurs when diluting the DMSO stock solution in aqueous media.
-
Possible Cause 1: Poor aqueous solubility of this compound.
-
Solution: Perform serial dilutions of the stock solution in your cell culture medium. Avoid adding a small volume of high-concentration stock directly to a large volume of aqueous buffer.
-
-
Possible Cause 2: Final DMSO concentration is too low to maintain solubility.
-
Solution: Ensure the final concentration of DMSO in your experiment is sufficient to keep the compound in solution, while also being non-toxic to your cells. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
-
-
Possible Cause 3: Interaction with components in the aqueous medium.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. MilliporeSigma Calbiochem ITK Inhibitor, this compound 5 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. glpbio.com [glpbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Off-target kinase activity of BMS-509744 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target kinase activity of BMS-509744, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays when using this compound at concentrations above 1 µM. Could this be due to off-target effects?
A1: Yes, it is highly probable that unexpected cellular phenotypes at micromolar concentrations of this compound are a result of off-target kinase activity. While this compound is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK) with an IC50 of 19 nM, its selectivity decreases at higher concentrations.[1][2][3][4][5] Known off-targets that are inhibited in the low micromolar range include Fyn, Insulin Receptor (IR), Lck, and Bruton's tyrosine kinase (Btk). Inhibition of these kinases can lead to a variety of cellular effects unrelated to ITK inhibition.
Q2: What are the known primary off-targets of this compound and at what concentrations do these interactions occur?
A2: At higher concentrations, this compound has been shown to inhibit other kinases. The known off-targets and their respective IC50 values are summarized in the data table below. Notably, Fyn and the Insulin Receptor are inhibited at 1.1 µM, Lck at 2.4 µM, and Btk at 4.1 µM. It is reported to have little to no activity against 14 other kinases, with IC50 values greater than or equal to 11 µM.
Q3: Our experiments involve signaling pathways downstream of the T-cell receptor (TCR). Which non-ITK pathways might be affected by this compound at high concentrations?
A3: Given that this compound can inhibit Lck and Fyn, two key kinases in the Src family that are also involved in the initial steps of TCR signaling, you may observe broader effects on T-cell activation than anticipated from ITK inhibition alone. Furthermore, inhibition of Btk could impact B-cell receptor signaling if your experimental system contains B-cells. Off-target inhibition of the Insulin Receptor (IR) could affect metabolic and growth signaling pathways.
Q4: We are not seeing the expected level of inhibition of our target, ITK, in our cellular assay. What could be the issue?
A4: Several factors could contribute to this observation. Firstly, ensure the stability of your this compound stock solution, as solutions can be unstable and it is recommended to prepare them fresh.[3] Secondly, confirm the expression and activity of ITK in your specific cell line. If ITK's role is not central to the pathway you are studying in your cellular context, its inhibition may not produce a significant effect.[6] Lastly, consider the possibility of cellular efflux pumps or poor cell permeability affecting the intracellular concentration of the inhibitor. A cellular thermal shift assay (CETSA) could be employed to verify target engagement within the cell.
Q5: How can we experimentally confirm that the observed unexpected effects are due to off-target activities of this compound?
A5: To confirm off-target effects, you can perform several experiments:
-
Use a structurally different ITK inhibitor: If a different, potent, and selective ITK inhibitor does not reproduce the phenotype, it is likely that the effect is specific to this compound's off-target profile.
-
Rescue experiment: If possible, overexpress a drug-resistant mutant of ITK. If this does not rescue the phenotype, it points towards off-target effects.
-
Kinase Profiling: Perform a kinase panel screen with this compound at the concentrations used in your experiments to identify all potential off-targets.
-
Specific inhibitors for suspected off-targets: Use highly selective inhibitors for the suspected off-target kinases (e.g., a specific Fyn or Lck inhibitor) to see if they phenocopy the effects of high concentrations of this compound.
Quantitative Data on this compound Kinase Inhibition
The following table summarizes the known on-target and off-target inhibitory activities of this compound.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ITK | Reference |
| ITK | 19 | 1x | [1][2][3][4][5] |
| Fyn | 1,100 | ~58x | |
| IR (Insulin Receptor) | 1,100 | ~58x | |
| Lck | 2,400 | ~126x | |
| Btk | 4,100 | ~216x | |
| Other Tec Family Kinases | >200-fold selective | >200x | [1][2] |
| Other Kinases (panel of 14) | ≥11,000 | >579x |
Signaling Pathway Diagrams
The following diagrams illustrate the intended and potential off-target signaling pathways affected by this compound.
Caption: Intended ITK Signaling Pathway Inhibition by this compound.
Caption: Potential Off-Target Signaling Pathway Inhibition by High Concentrations of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the IC50 value of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., Fyn, Lck, Btk, IR)
-
Specific peptide substrate for the kinase
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).
-
Assay Plate Preparation: Add 1 µL of each this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically but are typically in the low nM and µM range, respectively.
-
Reaction Initiation: Add 10 µL of the kinase reaction mixture to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Start Reaction: Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km of the kinase) to each well.
-
Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that this compound engages its target kinase within a cellular context.
Materials:
-
Cells expressing the target kinase
-
This compound
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
Antibody against the target kinase for Western blotting
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours in serum-free medium.
-
Heating: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target kinase.
-
Data Analysis: Quantify the band intensities of the soluble target protein at each temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Kinobeads Profiling for Off-Target Identification
This chemical proteomics approach identifies the kinase targets of this compound in a cellular lysate.
Materials:
-
Cell lysate from the cell line of interest
-
This compound
-
Kinobeads (immobilized broad-spectrum kinase inhibitors)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1.5 mM MgCl2, 1 mM DTT, protease and phosphatase inhibitors)
-
LC-MS/MS equipment and software for protein identification and quantification
Procedure:
-
Lysate Preparation: Prepare a cell lysate with a protein concentration of at least 2 mg/mL.
-
Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of this compound (or DMSO as a control) for 45 minutes at 4°C.
-
Kinobeads Pulldown: Add Kinobeads to each lysate and incubate for 30 minutes at 4°C to capture kinases that are not bound to this compound.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS to identify and quantify the captured kinases.
-
Data Analysis: Compare the amount of each kinase pulled down in the presence of this compound to the DMSO control. A dose-dependent decrease in the amount of a specific kinase pulled down indicates that it is a target of this compound. The data can be used to calculate apparent dissociation constants (Kd) for the inhibitor-kinase interactions.
Caption: Experimental Workflow for Kinobeads Profiling.
References
- 1. BMS 509744 | CAS 439575-02-7 | BMS509744 | Tocris Bioscience [tocris.com]
- 2. This compound | ITK inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Interleukin-2-inducible T-cell Kinase (ITK) Targeting by this compound Does Not Affect Cell Viability in T-cell Prolymphocytic Leukemia (T-PLL) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-509744 Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-509744 in cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Interleukin-2 inducible T-cell kinase (ITK), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of ITK and preventing downstream signaling events essential for T-cell activation, proliferation, and cytokine release.[1]
Q2: Is cytotoxicity an expected outcome of this compound treatment?
A2: The cytotoxic effect of this compound is highly dependent on the cell type. In certain malignant T-cell lymphoma cell lines, such as Jurkat, Hut-78, and H9, this compound can induce apoptosis and cause cell cycle arrest at the G2/M phase, particularly at micromolar concentrations.[3] However, in other cell types, including T-cell prolymphocytic leukemia (T-PLL) cells and primary T-cells, this compound shows minimal to no cytotoxicity, even at high concentrations.[4] This selectivity is a critical consideration in experimental design and data interpretation.
Q3: What are the potential off-target effects of this compound?
A3: this compound is a highly selective inhibitor for ITK. Studies have shown it has over 200-fold selectivity against other Tec family kinases and at least a 30-fold selectivity against a panel of other protein kinases.[5][6] At concentrations up to 10 µM, it did not significantly affect EGF-induced signaling in non-T-cells, suggesting minimal off-target activity in unrelated pathways.[5] However, at very high concentrations, the possibility of off-target effects should always be considered.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder. For in vitro experiments, it is soluble in DMSO (up to 50 mM).[6] It is recommended to prepare a concentrated stock solution in DMSO, which can be stored at -20°C or -80°C for extended periods.[1] Working solutions should be freshly prepared by diluting the stock in cell culture medium. Note that aqueous solutions of this compound are reported to be unstable, so fresh preparation is crucial for reproducible results.[2]
Data Presentation
Table 1: Summary of this compound Cytotoxic and Proliferative Effects on Various Cell Lines
| Cell Line | Cell Type | Assay | Concentration Range | Observed Effect | Reference |
| Jurkat | Human T-cell leukemia | Apoptosis (Flow Cytometry) | 3 µM, 5 µM, 8 µM | Dose-dependent increase in apoptosis and G2/M arrest. | [3] |
| Hut-78 | Human cutaneous T-cell lymphoma | Apoptosis (Flow Cytometry) | 3 µM, 5 µM, 8 µM | Dose-dependent increase in apoptosis and G2/M arrest. | [3] |
| H9 | Human T-cell leukemia | Apoptosis (Flow Cytometry) | 3 µM, 5 µM, 8 µM | Dose-dependent increase in apoptosis and G2/M arrest. At 24h, apoptosis was 15.25% (3µM), 25% (5µM), and 47.9% (8µM). | [3] |
| T-PLL (primary cells) | T-cell prolymphocytic leukemia | Apoptosis (Annexin V/7-AAD) | Not specified | Did not affect tumor cell viability. | [4] |
| Primary T-cells | Normal human T-lymphocytes | Cytotoxicity | Not specified | Did not elicit T-cell cytotoxicity. | [7] |
| Karpas-299 | Anaplastic large-cell lymphoma | Apoptosis & Cell Cycle | Not specified | No induction of apoptosis or cell cycle arrest (used as a negative control). | [3] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: For adherent cells, carefully aspirate the medium and add 100 µL of solubilization solution to each well. For suspension cells, add the solubilization solution directly.
-
Absorbance Measurement: Gently mix to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Protocol 2: Annexin V/7-AAD Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
6-well plates or culture flasks
-
Annexin V-FITC (or other fluorochrome)
-
7-AAD (7-aminoactinomycin D) or Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density. Treat with desired concentrations of this compound and a vehicle control for the specified duration.
-
Cell Harvesting: For suspension cells, collect the cells by centrifugation. For adherent cells, gently trypsinize and collect the cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD (or PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and 7-AAD-negative
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive
-
Mandatory Visualization
Caption: ITK Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for cytotoxicity and cell viability assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding.- Uneven distribution of this compound.- Edge effects in the multi-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently after adding the compound.- Avoid using the outer wells of the plate or fill them with sterile PBS/media. |
| Unexpectedly high cytotoxicity in all cell lines, including controls | - Solvent (DMSO) toxicity.[8][9]- this compound concentration is too high.- Contamination of cell cultures. | - Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%. Run a vehicle-only control to assess solvent toxicity.[8]- Perform a dose-response curve with a wider range of concentrations, starting from nanomolar levels.- Regularly test for mycoplasma and other contaminants. |
| No cytotoxic effect observed in a cell line expected to be sensitive (e.g., Jurkat) | - Inactive this compound due to improper storage or degradation in aqueous solution.[2]- Insufficient incubation time.- Cell line has developed resistance or has a different passage number with altered sensitivity. | - Prepare fresh working solutions of this compound from a properly stored stock for each experiment.- Extend the treatment duration (e.g., up to 72 hours).- Use a low-passage, authenticated cell line. Include a positive control (e.g., a known cytotoxic agent) to validate the assay. |
| MTT assay: Low signal or high background | - Low metabolic activity of the cell line.- Interference from phenol red in the medium.- Incomplete solubilization of formazan crystals. | - Increase the number of cells seeded per well.- Use phenol red-free medium for the assay.- Ensure complete dissolution of formazan by gentle mixing or using a different solubilization buffer. |
| Flow cytometry: Poor resolution between live, apoptotic, and necrotic populations | - Incorrect compensation settings.- Delayed analysis after staining.- Harsh cell handling leading to membrane damage. | - Use single-stain controls (Annexin V only and 7-AAD/PI only) to set up proper compensation.- Analyze samples as soon as possible after staining (within 1 hour).- Handle cells gently during harvesting and washing to maintain membrane integrity. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Interleukin-2-inducible T-cell Kinase (ITK) Targeting by this compound Does Not Affect Cell Viability in T-cell Prolymphocytic Leukemia (T-PLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. rndsystems.com [rndsystems.com]
- 7. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Inconsistent results with BMS-509744 in T-cell assays
Welcome to the technical support center for BMS-509744. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered during T-cell assays with this selective ITK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, ATP-competitive inhibitor of the Interleukin-2-inducible T-cell kinase (ITK)[1][2][3]. ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway[4]. By inhibiting ITK, this compound blocks downstream signaling events, including PLCγ1 tyrosine phosphorylation, calcium mobilization, and the activation of transcription factors, which ultimately leads to a reduction in T-cell activation, proliferation, and cytokine secretion (e.g., IL-2)[1][2][4].
Q2: What are the common readouts for T-cell assays using this compound?
Common readouts to assess the effect of this compound on T-cell function include:
-
T-cell Proliferation: Measured by assays such as CFSE dye dilution via flow cytometry.
-
Cytokine Secretion: Quantification of cytokines like IL-2 in the cell culture supernatant using ELISA.
-
Calcium Mobilization: Assessed by flow cytometry using calcium-sensitive dyes.
-
Protein Phosphorylation: Analysis of the phosphorylation status of downstream signaling molecules like PLCγ1 by western blot.
-
Cell Viability: Determined using assays like Annexin V/7-AAD staining to ensure the observed effects are not due to cytotoxicity[5].
Q3: Is this compound cytotoxic to T-cells?
At concentrations typically used to inhibit ITK-mediated T-cell activation, this compound is generally not considered cytotoxic[5][6]. However, at higher, micromolar concentrations, some studies have observed an increase in apoptosis in certain malignant T-cell lines[5]. It is always recommended to perform a dose-response curve and assess cell viability in your specific cell type and experimental conditions.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution[3]. For long-term storage, the powder form should be stored at -20°C[1][3]. Stock solutions in DMSO can also be stored at -20°C or -80°C, but it is advisable to prepare fresh dilutions in culture media for each experiment, as solutions can be unstable[7]. When diluting the DMSO stock in aqueous media, precipitation may occur, which can often be resolved by vortexing or gentle warming[8].
Troubleshooting Guide
Problem 1: I am observing weak or no inhibition of T-cell proliferation with this compound.
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific T-cell type (e.g., primary T-cells vs. Jurkat cells) and stimulation conditions. IC50 values can vary between different cell types and assays[4].
-
-
Possible Cause 2: Weak Potency in Cellular Assays.
-
Solution: Be aware that while this compound has a low nanomolar IC50 in biochemical assays, its potency in cell-based assays can be weaker[6]. You may need to use higher concentrations than initially anticipated based on biochemical data alone.
-
-
Possible Cause 3: Inadequate T-cell Stimulation.
-
Solution: Ensure that your positive control (stimulated T-cells without the inhibitor) shows robust proliferation. Titrate the concentration of your stimulating agents (e.g., anti-CD3/anti-CD28 antibodies, antigens).
-
-
Possible Cause 4: Cell Viability Issues.
-
Solution: Assess the viability of your T-cells before and after the assay. Low viability can lead to poor proliferation, masking the inhibitory effect of the compound[9].
-
Problem 2: My results for IL-2 secretion are highly variable between experiments.
-
Possible Cause 1: Inconsistent Cell Density.
-
Solution: Ensure that you are seeding the same number of viable cells in each well for every experiment. T-cell responses can be highly dependent on cell density.
-
-
Possible Cause 2: Variability in Stimulation.
-
Solution: If using plate-bound antibodies for stimulation, ensure consistent coating of the plates. For soluble stimuli, ensure accurate and consistent pipetting.
-
-
Possible Cause 3: Lot-to-Lot Variability of Reagents.
-
Solution: If you observe a sudden shift in your results, consider testing a new lot of critical reagents such as antibodies or cytokines.
-
-
Possible Cause 4: Timing of Measurement.
-
Solution: IL-2 secretion kinetics can vary. Establish a time-course experiment to determine the optimal time point for measuring IL-2 production in your system.
-
Problem 3: I am seeing inconsistent results in my calcium mobilization assay.
-
Possible Cause 1: Issues with Dye Loading.
-
Possible Cause 2: Suboptimal Stimulation for Calcium Flux.
-
Solution: The strength and method of TCR stimulation can significantly impact the calcium response. Titrate your stimulating antibody concentration[11].
-
-
Possible Cause 3: Presence of Calcium in Buffers.
-
Solution: Ensure that your assay buffers contain an appropriate concentration of calcium (e.g., 1-2 mM CaCl2) to allow for extracellular calcium influx[11].
-
Quantitative Data Summary
| Parameter | Cell Type | Assay | IC50 Value | Reference |
| ITK Inhibition | Biochemical Assay | Kinase Assay | 19 nM | [1][3] |
| Calcium Mobilization | Jurkat T-cells | Flow Cytometry | 52 nM | [4] |
| IL-2 Secretion | Jurkat T-cells | ELISA | 250 nM | [4] |
| IL-2 Secretion | Human PBMCs | ELISA | 390 nM | [4] |
| IL-2 Secretion | Murine Splenocytes | ELISA | 380 nM | [4] |
| T-cell Proliferation | Primary Human T-cells | Mixed Lymphocyte Reaction | 430 nM | [4] |
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
-
Cell Preparation: Isolate primary human T-cells or use a T-cell line (e.g., Jurkat). Ensure high viability (>90%).
-
CFSE Labeling: Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C.
-
Quenching: Add 5 volumes of cold complete RPMI medium (containing 10% FBS) and incubate on ice for 5 minutes to quench the staining.
-
Washing: Wash the cells three times with complete RPMI medium to remove excess CFSE.
-
Cell Plating: Resuspend the CFSE-labeled T-cells in complete RPMI medium and plate them in a 96-well plate at an optimized density.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37°C[6].
-
Stimulation: Add stimulating agents (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies) to the wells.
-
Incubation: Culture the cells for 3-6 days at 37°C in a 5% CO2 incubator[6].
-
Flow Cytometry Analysis: Harvest the cells, stain with a viability dye, and analyze by flow cytometry. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells.
Calcium Mobilization Assay
-
Cell Preparation: Prepare a single-cell suspension of T-cells at 5 x 10^6 cells/mL[10].
-
Dye Loading: Incubate the cells in a dye loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 for 30 minutes at 37°C, protected from light[10].
-
Washing: Wash the cells to remove the extracellular dye.
-
Inhibitor Treatment: Resuspend the cells in a suitable buffer and pre-treat with this compound or a vehicle control.
-
Baseline Measurement: Acquire a baseline fluorescence signal using a flow cytometer.
-
Stimulation and Measurement: While acquiring data, add the stimulating agent (e.g., anti-CD3 antibody) and continue to record the fluorescence signal over time to measure the change in intracellular calcium concentration.
Visualizations
Caption: Simplified ITK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. BMS 509744 (CAS 439575-02-7): R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Interleukin-2-inducible T-cell Kinase (ITK) Targeting by this compound Does Not Affect Cell Viability in T-cell Prolymphocytic Leukemia (T-PLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. T Cell Calcium Mobilization Study (Flow Cytometry) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: BMS-509744 In Vivo Delivery and Formulation
Welcome to the technical support center for BMS-509744. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of the Interleukin-2 inducible T-cell kinase (ITK), with an IC50 of 19 nM.[1][2] ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway. By inhibiting ITK, this compound blocks downstream events such as PLCγ1 tyrosine phosphorylation, calcium mobilization, and the production of IL-2, ultimately suppressing T-cell activation and proliferation.[2][3]
Q2: What are the key physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for its effective use. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 623.83 g/mol | [1] |
| Formula | C32H41N5O4S2 | |
| Appearance | White to light yellow solid powder | [2] |
| Purity | ≥97% (HPLC) | |
| Storage (Powder) | 3 years at -20°C | [1][2] |
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO). This compound is soluble in DMSO up to 50 mM. For long-term storage, it is advisable to aliquot the stock solution and store it at -80°C for up to one year or at -20°C for up to six months.[2] Note that solutions of this compound are reported to be unstable, and it is recommended to prepare them fresh.[1]
Troubleshooting Guide
Formulation and Delivery Issues
Q4: I am having trouble dissolving this compound for in vivo administration. What are the recommended vehicles?
This compound has poor aqueous solubility, which can present a challenge for in vivo formulation. A commonly cited vehicle for subcutaneous administration in mice is a suspension of 90:5:5 (v/v/v) H2O:ethanol:Tween 80 .[2] Another suggested formulation for oral or intraperitoneal administration involves 10% DMSO and 90% (20% SBE-β-CD in Saline) . When using co-solvents, it's crucial to ensure the final concentration of each component is well-tolerated by the animal model.
| Vehicle Component | Role | Considerations |
| DMSO | Solubilizing agent | Can be toxic at high concentrations. Aim for a final concentration below 2% if the animal model is sensitive.[2] |
| Ethanol | Co-solvent | Aids in dissolution. |
| Tween 80 | Surfactant/Emulsifier | Helps to create a stable suspension. |
| SBE-β-CD | Solubilizing agent | Can improve the solubility of poorly soluble compounds. |
| Saline/H2O | Diluent | The primary liquid component of the formulation. |
Q5: My this compound formulation appears to be precipitating upon administration. How can I prevent this?
Precipitation can lead to inaccurate dosing and reduced bioavailability. To mitigate this:
-
Prepare Formulations Fresh: Due to the instability of this compound solutions, always prepare the formulation immediately before administration.[1]
-
Sonication: Gentle sonication can help to create a more uniform and stable suspension.
-
Vehicle Optimization: If precipitation persists, consider optimizing the vehicle composition. This may involve adjusting the ratios of co-solvents or trying alternative solubilizing agents.
-
pH Adjustment: The solubility of this compound is reported to be higher in 1eq. HCl (up to 100 mM), suggesting that pH may play a role. However, any pH adjustments must be carefully considered to ensure physiological compatibility.
Inconsistent Efficacy or Toxicity
Q6: I am not observing the expected therapeutic effect in my in vivo model. What could be the cause?
Several factors can contribute to a lack of efficacy:
-
Suboptimal Dosing: The effective dose can vary between different animal models and disease states. A dose of 50 mg/kg administered subcutaneously has been shown to inhibit IL-2 production in mice.[2][3] It may be necessary to perform a dose-response study to determine the optimal dose for your specific experiment.
-
Poor Bioavailability: The route of administration can significantly impact bioavailability. If oral administration is not yielding results, consider an alternative route such as intraperitoneal or subcutaneous injection.
-
Compound Instability: Ensure that the compound has been stored correctly and that fresh formulations are prepared for each experiment.
Q7: I am observing adverse effects or toxicity in my animals. What should I do?
Toxicity can arise from the compound itself or the vehicle used for delivery.
-
Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic to animals. If you suspect vehicle toxicity, consider reducing the concentration of the solvent or preparing a vehicle-only control group to assess its effects.
-
On-Target Toxicity: Inhibition of ITK in non-target tissues could potentially lead to adverse effects. If on-target toxicity is suspected, reducing the dose or the frequency of administration may be necessary. Closely monitor the animals for any signs of distress.
Experimental Protocols & Data
In Vivo Formulation Protocol
The following is an example protocol for preparing a this compound formulation for subcutaneous injection in mice, based on a published study.[2]
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution of this compound in ethanol.
-
In a separate tube, mix the required volumes of sterile water and Tween 80.
-
Slowly add the this compound/ethanol stock solution to the water/Tween 80 mixture while vortexing to create a uniform suspension.
-
The final vehicle composition should be 90% water, 5% ethanol, and 5% Tween 80.
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Assay | Source |
| IC50 (ITK) | 19 nM | - | Kinase Assay | [1][2] |
| IC50 (IL-2 Secretion) | 380 nM | Murine Splenocytes | ELISA | |
| IC50 (T-cell Proliferation) | 430 nM | Human T-cells | Proliferation Assay | |
| In Vivo Efficacy | 50% inhibition at 50 mg/kg | Mouse | IL-2 Production | [2][3] |
Visualizations
Signaling Pathway of this compound
References
Technical Support Center: Investigating the Low Efficacy of BMS-509744 in T-cell Prolymphocytic Leukemia (T-PLL)
This technical support guide provides researchers, scientists, and drug development professionals with information and troubleshooting advice for experiments involving the ITK inhibitor, BMS-509744, and T-cell prolymphocytic leukemia (T-PLL) cells.
Frequently Asked Questions (FAQs)
Q1: We are not observing significant apoptosis in T-PLL cells treated with this compound. Is this expected?
A1: Yes, this is an expected outcome. Published research has demonstrated the surprisingly low in vitro efficacy of this compound in both T-PLL cell lines and primary patient-derived T-PLL cells.[1][2] Studies have shown that this compound does not significantly affect the viability of T-PLL cells, even at high micromolar concentrations.[1]
Q2: Why is this compound, a potent ITK inhibitor, ineffective in T-PLL cells, which are known to have a prominent T-cell receptor (TCR) signaling signature?
A2: The low efficacy of this compound in T-PLL is likely due to the activation of alternative and compensatory signaling pathways that drive cell survival and proliferation, independent of ITK. While T-PLL cells do express components of the TCR signaling pathway, they are not solely reliant on it for survival.[1][2] The primary compensatory mechanism is the constitutive activation of the JAK/STAT signaling pathway, which is a hallmark of T-PLL pathogenesis.[3][4][5][6][7][8][9] Gain-of-function mutations in key components of this pathway, such as JAK1, JAK3, and STAT5B, are highly recurrent in T-PLL, leading to constant pro-survival signals that bypass the need for ITK-mediated signaling.[3][4][5][6][8][9]
Q3: Does this compound engage its target, ITK, in T-PLL cells?
A3: While this compound is a potent and selective ATP-competitive inhibitor of ITK with an IC50 of 19 nM, its downstream effects are limited in T-PLL cells.[10][11] At higher concentrations, it can lead to a decrease in the phosphorylation of PLCγ, a downstream target of ITK.[1] However, this does not translate into a cytotoxic effect, likely due to the overriding pro-survival signals from pathways like JAK/STAT.[1]
Q4: Are there any known ITK mutations in T-PLL that could confer resistance to this compound?
A4: Currently, there is no widespread evidence of ITK mutations in T-PLL that would explain the intrinsic resistance to this compound. The primary mechanism of resistance is believed to be the activation of bypass signaling pathways.[3][4][5][6][7][8][9]
Troubleshooting Guide
Issue 1: Inconsistent or no inhibition of PLCγ phosphorylation after this compound treatment.
-
Possible Cause 1: Suboptimal drug concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting PLCγ phosphorylation in your specific T-PLL cell line. Be aware that complete inhibition may not be achievable without off-target effects.
-
-
Possible Cause 2: Drug stability and solubility.
-
Troubleshooting Step: this compound is soluble in DMSO.[10][12] Prepare fresh stock solutions in DMSO and ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. Solutions of this compound can be unstable, so it is recommended to prepare them fresh or use pre-packaged single-use aliquots.[11]
-
-
Possible Cause 3: Antibody quality for Western blotting.
-
Troubleshooting Step: Verify the specificity and optimal dilution of your primary antibodies for both phosphorylated and total PLCγ. Use appropriate positive and negative controls to validate antibody performance.
-
Issue 2: Unexpected cytotoxicity observed at high concentrations of this compound.
-
Possible Cause: Off-target effects.
-
Troubleshooting Step: While this compound is a selective ITK inhibitor, high concentrations can lead to off-target kinase inhibition, which may result in non-specific cytotoxicity.[12] It is crucial to perform a careful dose-response analysis and correlate any observed cytotoxicity with on-target pathway modulation. Consider using a structurally distinct ITK inhibitor as a control to differentiate on-target from off-target effects.
-
Issue 3: Difficulty in interpreting apoptosis data.
-
Possible Cause: Inadequate controls or gating strategy in flow cytometry.
-
Troubleshooting Step: When performing Annexin V/7-AAD or PI staining, ensure you have the following controls: unstained cells, cells stained with Annexin V only, and cells stained with the viability dye (7-AAD or PI) only. This will allow for proper compensation and accurate gating of live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cell lines as reported in the literature.
Table 1: Effect of this compound on the Viability of Malignant T-cell Lines.
| Cell Line | Treatment Duration | IC50 (µM) | Efficacy |
|---|---|---|---|
| HH cells | 24 and 48 hours | >10 | Low (apoptosis only at high concentrations) |
| Jurkat cells | 24 hours | >10 | Low (no significant cell death) |
Data extracted from Dondorf et al., J Biol Chem, 2015.[1]
Table 2: Effect of this compound on the Viability of Primary T-PLL Cells.
| Treatment Duration | Concentration Range Tested (µM) | Effect on Viability |
|---|
| 24 and 48 hours | Up to 10 µM | No effect on tumor cell viability |
Data based on analysis of 5 primary T-PLL cases from Dondorf et al., J Biol Chem, 2015.[1]
Experimental Protocols
Protocol 1: Apoptosis Assessment by Annexin V and 7-AAD Staining
This protocol describes the detection of apoptosis in T-PLL cells treated with this compound using flow cytometry.
Materials:
-
T-PLL cell line (e.g., Jurkat) or primary T-PLL cells
-
This compound (stock solution in DMSO)
-
Complete RPMI-1640 medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD or Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed T-PLL cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate in complete RPMI-1640 medium.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: After incubation, transfer the cells from each well into flow cytometry tubes.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD (or PI) to each tube.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Protocol 2: Immunoblotting for PLCγ and ERK1/2 Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of key proteins in the TCR signaling pathway in T-PLL cells after treatment with this compound.
Materials:
-
T-PLL cell line or primary T-PLL cells
-
This compound
-
Complete RPMI-1640 medium
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-PLCγ1, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed and treat T-PLL cells with this compound as described in Protocol 1.
-
Cell Lysis: After treatment, harvest the cells, wash with cold PBS, and lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and detect the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.
Mandatory Visualizations
Caption: T-Cell Receptor (TCR) Signaling Pathway and the point of inhibition by this compound.
Caption: Constitutively active JAK/STAT signaling pathway in T-PLL.
Caption: Experimental workflow for evaluating the efficacy of this compound in T-PLL cells.
Caption: Rationale for the low efficacy of this compound in T-PLL.
References
- 1. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Interleukin-2-inducible T-cell Kinase (ITK) Targeting by this compound Does Not Affect Cell Viability in T-cell Prolymphocytic Leukemia (T-PLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genes encoding members of the JAK-STAT pathway or epigenetic regulators are recurrently mutated in T-cell prolymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK/STAT-Activating Genomic Alterations Are a Hallmark of T-PLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. T-Cell Prolymphocytic Leukemia: Diagnosis, Pathogenesis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T-Cell Prolymphocytic Leukemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bloodcancerunited.org [bloodcancerunited.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. rndsystems.com [rndsystems.com]
Validation & Comparative
A Comparative Guide to Selective ITK Inhibitors: BMS-509744 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2-inducible T-cell kinase (ITK) has emerged as a critical therapeutic target for a range of immunological and inflammatory diseases. As a key component of the T-cell receptor (TCR) signaling pathway, ITK plays a pivotal role in T-cell activation, proliferation, and differentiation. The development of selective ITK inhibitors offers a promising avenue for therapeutic intervention. This guide provides a detailed comparison of BMS-509744, a well-characterized selective ITK inhibitor, with other notable inhibitors in the field, supported by experimental data and detailed methodologies.
Introduction to ITK and Its Role in T-Cell Signaling
ITK is a member of the Tec family of non-receptor tyrosine kinases and is predominantly expressed in T-cells and natural killer (NK) cells. Upon TCR engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK, in turn, phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1), a crucial step for downstream signaling events, including calcium mobilization and the activation of transcription factors like NFAT. This cascade ultimately drives T-cell activation, cytokine production (e.g., IL-2), and proliferation.[1][2] Dysregulation of this pathway is implicated in various autoimmune diseases, allergic reactions, and T-cell malignancies, making ITK an attractive target for therapeutic inhibition.
Quantitative Comparison of Selective ITK Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other selective ITK inhibitors. The data presented are IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
| Inhibitor | Target(s) | ITK IC50 (nM) | Other Kinase IC50 (nM) | Selectivity Profile | Mechanism of Action |
| This compound | ITK | 19[3] | Btk: 4100, Fyn: 1100, Lck: 2400, IR: 1100[4] | Over 200-fold selective for ITK over other Tec family kinases.[4] | ATP-competitive[3] |
| PRN-694 | ITK, RLK | 0.3[5] | RLK: 1.3, TEC: 3.3, BTK: 17, BMX: 17, BLK: 125, JAK3: 30 | Highly selective for ITK and RLK within the Tec family. | Covalent, irreversible[5][6] |
| Ibrutinib | BTK, ITK | 2.2[7] | BTK: 0.5 | Broad-spectrum inhibitor of Tec family kinases.[7][8] | Covalent, irreversible[7] |
| Tirabrutinib (ONO-4059) | BTK | 6.8 (BTK)[9] | Primarily a BTK inhibitor with reported high selectivity.[10] | Highly selective for BTK.[10] | Covalent, irreversible[9] |
| CPI-818 (Soquelitinib) | ITK | N/A | Selectively inhibits ITK.[11][12][13] | Designed to be a selective ITK inhibitor.[11][12][13] | Oral small molecule[11][12][13] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here are for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used to characterize ITK inhibitors.
ITK Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ITK. A common method is the LanthaScreen™ Eu Kinase Binding Assay.
Objective: To determine the IC50 value of an inhibitor against ITK.
Materials:
-
Recombinant ITK enzyme
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor compounds
-
384-well plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
Add a fixed concentration of the ITK enzyme and the Eu-labeled antibody to the wells of the 384-well plate.
-
Add the serially diluted inhibitor to the wells.
-
Initiate the binding reaction by adding the Alexa Fluor™ 647-labeled tracer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal on a plate reader. The signal is proportional to the amount of tracer bound to the kinase.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14][15]
PLC-γ1 Phosphorylation Assay (Cell-Based Assay)
This assay measures the inhibition of ITK's downstream signaling by quantifying the phosphorylation of its substrate, PLC-γ1, in a cellular context.
Objective: To assess the cellular potency of an ITK inhibitor.
Materials:
-
T-cell line (e.g., Jurkat) or primary T-cells
-
Cell culture medium
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
-
Test inhibitor compounds
-
Lysis buffer
-
Primary antibodies: anti-phospho-PLC-γ1 (pY783) and anti-total-PLC-γ1
-
Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Western blot or flow cytometry equipment
Procedure (Western Blot):
-
Culture T-cells and pre-incubate with various concentrations of the test inhibitor or vehicle control.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the anti-phospho-PLC-γ1 antibody, followed by the secondary antibody.
-
Detect the signal and quantify the band intensity.
-
Strip the membrane and re-probe with the anti-total-PLC-γ1 antibody as a loading control.
-
Normalize the phosphorylated PLC-γ1 signal to the total PLC-γ1 signal and calculate the percent inhibition.[16][17][18]
T-Cell Proliferation and IL-2 Secretion Assay
These assays evaluate the functional consequences of ITK inhibition on T-cell activation.
Objective: To measure the effect of an ITK inhibitor on T-cell proliferation and cytokine production.
Materials:
-
Primary T-cells or a T-cell line (e.g., CTLL-2)
-
Cell culture medium
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or mitogens)
-
Test inhibitor compounds
-
Proliferation assay reagent (e.g., [³H]-thymidine, CFSE, or MTS)
-
IL-2 ELISA kit
-
Scintillation counter or plate reader
Procedure (T-Cell Proliferation - MTS Assay):
-
Plate T-cells in a 96-well plate.
-
Add serial dilutions of the test inhibitor.
-
Add T-cell activators to stimulate proliferation.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the MTS reagent to the wells and incubate for a few hours.
-
Measure the absorbance at 490 nm, which is proportional to the number of viable, proliferating cells.
-
Calculate the percent inhibition of proliferation.[19]
Procedure (IL-2 Secretion - ELISA):
-
Following the same initial steps as the proliferation assay, collect the cell culture supernatant after 24-48 hours of stimulation.
-
Perform an ELISA for IL-2 according to the manufacturer's instructions.
-
Measure the absorbance and determine the concentration of IL-2 from a standard curve.
-
Calculate the percent inhibition of IL-2 secretion.[20][21][22]
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Simplified ITK signaling pathway upon T-cell receptor (TCR) activation.
Caption: General experimental workflow for evaluating ITK inhibitor efficacy in cell-based assays.
Conclusion
This compound stands as a potent and selective ATP-competitive inhibitor of ITK, demonstrating significant effects on T-cell activation and inflammation in preclinical models.[23] When compared to other inhibitors, it showcases a favorable selectivity profile over other Tec family kinases. Covalent inhibitors like PRN-694 and Ibrutinib offer the advantage of prolonged target engagement but may have different selectivity profiles. The landscape of ITK inhibitors is continually evolving, with newer compounds like CPI-818 (Soquelitinib) entering clinical trials and showing promise in treating T-cell driven diseases.[11][12][13][24] The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific application, balancing potency, selectivity, and mechanism of action. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of immunology and drug discovery.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 6. Deciphering the Selective Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Strategy for T-Cell Mediated Diseases [synapse.patsnap.com]
- 7. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phase I study of tirabrutinib (ONO‐4059/GS‐4059) in patients with relapsed or refractory B‐cell malignancies in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corvus Pharmaceuticals Presents Updated Data from CPI-818 (ITK Inhibitor) Phase 1/1b Clinical Trial at the 64th American Society of Hematology (ASH) Annual Meeting & Exposition | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 12. AD Pipeline Watch: Corvus Pharmaceuticals’ ITK Inhibitor Shows Promise in Phase 1 AD Trial - The Dermatology Digest [thedermdigest.com]
- 13. Corvus Pharmaceuticals Initiates Registrational Phase 3 Clinical Trial of Soquelitinib for Patients with Relapsed/Refractory Peripheral T-Cell Lymphoma - BioSpace [biospace.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. A PLC-γ1 Feedback Pathway Regulates Lck Substrate Phosphorylation at the T Cell Receptor and SLP-76 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PLC gamma1 Antibody | Cell Signaling Technology [cellsignal.com]
- 19. frederick.cancer.gov [frederick.cancer.gov]
- 20. T Cell Activation Bioassay (IL-2) Protocol [promega.com]
- 21. promega.com [promega.com]
- 22. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 23. immune-system-research.com [immune-system-research.com]
- 24. firstwordpharma.com [firstwordpharma.com]
A Head-to-Head Comparison of BMS-509744 and PRN694 for ITK and RLK Inhibition
In the landscape of kinase inhibitors targeting T-cell signaling, BMS-509744 and PRN694 have emerged as significant research tools for interrogating the roles of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK). This guide provides a detailed, data-driven comparison of these two inhibitors, offering researchers in immunology and drug discovery a comprehensive resource for selecting the appropriate tool for their specific experimental needs.
Executive Summary
This compound is a potent and selective, non-covalent inhibitor of ITK. In contrast, PRN694 is a potent, covalent, and irreversible dual inhibitor of both ITK and RLK. This fundamental difference in their mechanism of action—reversible versus irreversible binding—underpins their distinct biochemical, cellular, and in vivo activities. While both compounds effectively target ITK, PRN694's dual specificity for ITK and RLK, coupled with its covalent nature, provides a more sustained and comprehensive blockade of T-cell receptor (TCR) signaling, particularly in cells co-expressing both kinases.
Mechanism of Action
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of ITK in a reversible manner.[1][2] Its efficacy is dependent on its concentration in the local environment.
PRN694 , on the other hand, forms a covalent bond with a specific cysteine residue within the ATP-binding site of ITK (Cys442) and RLK (Cys350).[3][4] This irreversible binding leads to a prolonged duration of action and extended target residence time, effectively silencing the kinase activity long after the compound has been cleared from circulation.[3][4]
Biochemical and Cellular Activity
The following tables summarize the quantitative data for both inhibitors, highlighting their potency and selectivity.
Table 1: Biochemical Potency against Target Kinases
| Compound | Target | IC50 (nM) | Mechanism of Action |
| This compound | ITK | 19[1][5] | ATP-competitive, Non-covalent |
| PRN694 | ITK | 0.3[6] | Covalent, Irreversible |
| RLK | 1.4[6] | Covalent, Irreversible |
Table 2: Selectivity Profile of PRN694 against Other Kinases
| Target Kinase | IC50 (nM) |
| TEC | 3.3[6] |
| BTK | 17[6] |
| BMX | 17[6] |
| BLK | 125[6] |
| JAK3 | 30[7] |
Note: Comprehensive kinase selectivity panel data for this compound is not publicly available in the same format, though it is reported to have greater than 200-fold selectivity for ITK over other Tec family kinases and at least a 55-fold selectivity over other kinases tested.[8]
In cellular assays, both inhibitors have been shown to block key events downstream of TCR activation. However, studies directly comparing the two have demonstrated the superior efficacy of PRN694 in certain contexts. For instance, in Jurkat T-cells engineered to express RLK, PRN694 was able to completely abrogate TCR-induced signaling, whereas this compound was only weakly active.[3][9] This highlights the importance of the dual ITK/RLK inhibition by PRN694.
In Vivo Efficacy
Both compounds have demonstrated efficacy in animal models of inflammatory and autoimmune diseases.
-
This compound has been shown to significantly reduce lung inflammation in a mouse model of ovalbumin-induced allergy/asthma.[5][8]
-
PRN694 has demonstrated durable pharmacodynamic effects in vivo, attenuating a delayed-type hypersensitivity (DTH) reaction in mice.[4][10] It has also shown therapeutic potential in models of T-cell driven inflammation.[11]
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the presented data and for designing future studies.
Biochemical Kinase Assay (ITK)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified ITK. A common method is the ADP-Glo™ Kinase Assay.
-
Reagents : Recombinant ITK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound (this compound or PRN694).
-
Procedure :
-
The ITK enzyme is incubated with the test compound at various concentrations in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at room temperature).
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent like ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is quantified via a luciferase-based reaction that produces a luminescent signal.
-
-
Data Analysis : The luminescent signal is measured using a microplate reader. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
T-Cell Activation Assay (PLCγ1 Phosphorylation)
This assay measures the phosphorylation of Phospholipase C gamma 1 (PLCγ1), a key downstream event following TCR activation.
-
Cell Culture : Jurkat T-cells or primary T-cells are cultured under standard conditions.
-
Procedure :
-
Cells are pre-incubated with the test compound (this compound or PRN694) at various concentrations.
-
T-cell activation is induced by stimulating the TCR using anti-CD3 and anti-CD28 antibodies.
-
After a short incubation period (e.g., 5-15 minutes), the cells are lysed.
-
The cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated PLCγ1 (pPLCγ1) and total PLCγ1 (as a loading control).
-
-
Data Analysis : The intensity of the pPLCγ1 bands is quantified and normalized to the total PLCγ1 bands. The percentage of inhibition is calculated relative to the stimulated control without any inhibitor.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration that occurs upon T-cell activation.
-
Cell Preparation : T-cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM.
-
Procedure :
-
The dye-loaded cells are pre-incubated with the test compound.
-
A baseline fluorescence reading is taken using a flow cytometer or a fluorescence plate reader.
-
T-cell activation is triggered by adding a stimulating agent (e.g., anti-CD3 antibody).
-
The change in fluorescence intensity, which corresponds to the influx of intracellular calcium, is monitored over time.
-
-
Data Analysis : The peak fluorescence intensity or the area under the curve is measured and compared between treated and untreated cells to determine the inhibitory effect of the compound.
IL-2 Secretion Assay
This assay quantifies the production of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells.
-
Cell Culture and Stimulation : T-cells are pre-incubated with the test compound and then stimulated with anti-CD3/CD28 antibodies for a longer period (e.g., 24-48 hours).
-
Procedure :
-
The cell culture supernatant is collected.
-
The concentration of IL-2 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA). This involves capturing the IL-2 with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate that produces a colorimetric or chemiluminescent signal.
-
-
Data Analysis : The signal is measured using a plate reader, and the concentration of IL-2 is determined by comparison to a standard curve.
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the ITK/RLK signaling pathway and a typical experimental workflow.
Caption: ITK/RLK signaling pathway and points of inhibition.
Caption: Workflow for a biochemical kinase inhibition assay.
Conclusion
Both this compound and PRN694 are valuable tools for studying ITK signaling. The choice between them depends on the specific research question.
-
This compound is a suitable choice for experiments where a reversible, ITK-selective inhibitor is desired, allowing for washout experiments and studies focused solely on ITK.
-
PRN694 is the preferred inhibitor for achieving a more complete and sustained blockade of TCR signaling, especially in systems where both ITK and RLK are expressed and may have redundant functions. Its covalent nature makes it ideal for in vivo studies where prolonged target engagement is beneficial.
Researchers should carefully consider the differences in mechanism, potency, and selectivity outlined in this guide to make an informed decision for their experimental design.
References
- 1. selleckchem.com [selleckchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Interleukin-2-inducible T-cell Kinase (ITK) Targeting by this compound Does Not Affect Cell Viability in T-cell Prolymphocytic Leukemia (T-PLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMS 509744 | CAS 439575-02-7 | BMS509744 | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. immune-system-research.com [immune-system-research.com]
- 11. Deciphering the Selective Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Strategy for T-Cell Mediated Diseases [synapse.patsnap.com]
Validating BMS-509744 On-Target Effects in Primary T-Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-509744, a selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), with other alternative compounds. The information presented herein is supported by experimental data to aid in the validation of its on-target effects in primary T-cells.
Introduction to this compound and ITK Inhibition
Interleukin-2 inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase that plays a significant role in T-cell receptor (TCR) signaling. Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, including phospholipase C gamma 1 (PLCγ1). This phosphorylation event triggers a signaling cascade involving calcium mobilization and the activation of transcription factors, ultimately leading to T-cell activation, proliferation, and cytokine production.[1]
This compound is a potent and selective, ATP-competitive inhibitor of ITK with a reported IC50 of 19 nM.[2] Its high selectivity, over 200-fold against other Tec family kinases, makes it a valuable tool for studying the specific roles of ITK in T-cell function.[2] This guide will compare the activity and specificity of this compound with other known ITK inhibitors, providing researchers with the necessary information to design and interpret experiments aimed at validating its on-target effects.
Comparative Analysis of ITK Inhibitors
The following tables summarize the biochemical potency and cellular effects of this compound in comparison to other notable ITK inhibitors.
Table 1: Biochemical Potency and Selectivity of ITK Inhibitors
| Compound | Target(s) | IC50 (nM) vs. ITK | IC50 (nM) vs. other Tec Kinases | Notes |
| This compound | ITK | 19 [2] | >200-fold selective [2] | Potent and highly selective for ITK. |
| Ibrutinib | BTK, ITK | 0.5 (BTK), 1-10 (ITK)[1][3][4] | Broad reactivity within the Tec family. | Dual BTK/ITK inhibitor; less selective for ITK. |
| PRN694 | ITK, RLK | 0.3 (ITK), 1.4 (RLK)[5][6] | Also inhibits TEC, BTK, BMX, BLK, JAK3 at higher concentrations.[5] | Potent dual inhibitor of ITK and RLK. |
| Acalabrutinib | BTK | >1000 (ITK)[7] | Highly selective for BTK over other Tec kinases, including ITK.[7] | BTK-selective inhibitor with minimal ITK activity. |
Table 2: Comparison of Cellular On-Target Effects
| Compound | Inhibition of PLCγ1 Phosphorylation | Inhibition of T-Cell Proliferation | Inhibition of IL-2 Secretion |
| This compound | Demonstrated [2] | Demonstrated | Demonstrated |
| Ibrutinib | Demonstrated[1][8] | Demonstrated | Demonstrated |
| PRN694 | Demonstrated[5][6][8] | Demonstrated[5] | Demonstrated[6] |
| Acalabrutinib | Not significantly inhibited[7] | Not significantly inhibited | Not significantly inhibited |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
ITK-Mediated T-Cell Receptor Signaling Pathway
Caption: ITK-mediated TCR signaling pathway and points of inhibition.
Experimental Workflow: Western Blot for PLCγ1 Phosphorylation
Caption: Workflow for assessing PLCγ1 phosphorylation by Western blot.
Experimental Workflow: T-Cell Proliferation Assay (CFSE)
Caption: Workflow for T-cell proliferation analysis using CFSE.
Experimental Workflow: IL-2 Secretion Assay (ELISA)
Caption: Workflow for measuring IL-2 secretion by ELISA.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific experimental conditions.
Western Blot for PLCγ1 Phosphorylation
-
Cell Culture and Treatment:
-
Isolate primary human or murine T-cells using standard methods (e.g., negative selection).
-
Resuspend cells at 1 x 10^7 cells/mL in complete RPMI-1640 medium.
-
Pre-treat cells with desired concentrations of this compound or alternative inhibitors for 1 hour at 37°C.
-
Stimulate T-cells with plate-bound anti-CD3 (10 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies for 10 minutes at 37°C.[9]
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).[10]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.[10]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.[11]
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[12]
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for phosphorylated PLCγ1 (e.g., anti-pPLCγ1 Tyr783) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total PLCγ1 and a loading control protein (e.g., GAPDH or β-actin).
-
T-Cell Proliferation Assay (CFSE)
-
Cell Preparation and Staining:
-
Isolate primary T-cells and resuspend them at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.[13][14][15]
-
Incubate for 10-20 minutes at 37°C, protected from light.[13][16]
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium containing 10% FBS.
-
Wash the cells three times with complete medium to remove excess CFSE.[17]
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled T-cells in complete medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of this compound or alternative inhibitors for 1 hour.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
-
Flow Cytometry Analysis:
-
After 4-6 days of culture, harvest the cells.
-
Stain the cells with viability dyes (e.g., propidium iodide or 7-AAD) to exclude dead cells from the analysis.
-
Acquire the samples on a flow cytometer equipped with a 488 nm laser.
-
Analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Calculate the proliferation index and the percentage of divided cells using appropriate software.
-
IL-2 Secretion Assay (ELISA)
-
Cell Culture and Supernatant Collection:
-
Isolate and culture primary T-cells as described for the proliferation assay.
-
Pre-treat the cells with inhibitors and stimulate with anti-CD3/CD28 antibodies.
-
After 24-48 hours of incubation, pellet the cells by centrifugation.
-
Carefully collect the culture supernatants and store them at -80°C until use.[18]
-
-
ELISA Procedure:
-
Use a commercially available human or murine IL-2 ELISA kit and follow the manufacturer's instructions.[19][20] A general protocol is as follows:
-
Coat a 96-well ELISA plate with a capture antibody against IL-2 overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add diluted standards and experimental supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody against IL-2 and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the absorbance values of the known IL-2 standards.
-
Calculate the concentration of IL-2 in the experimental samples by interpolating their absorbance values on the standard curve.
-
References
- 1. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | ITK inhibitor | Probechem Biochemicals [probechem.com]
- 3. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 7. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. origene.com [origene.com]
- 11. A PLC-γ1 Feedback Pathway Regulates Lck Substrate Phosphorylation at the T Cell Receptor and SLP-76 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. mucosalimmunology.ch [mucosalimmunology.ch]
- 14. agilent.com [agilent.com]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 16. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bu.edu [bu.edu]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. assets.fishersci.com [assets.fishersci.com]
Comparative Efficacy of BMS-509744 in Preclinical Models of Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective Interleukin-2 Inducible T-cell Kinase (ITK) inhibitor, BMS-509744, across various preclinical models of inflammatory diseases. The data presented herein is compiled from publicly available experimental studies and is intended to offer an objective overview of the compound's performance against other therapeutic alternatives.
Executive Summary
This compound is a potent and selective, ATP-competitive inhibitor of ITK, a key kinase in T-cell receptor (TCR) signaling.[1] By targeting ITK, this compound effectively modulates T-cell activation, proliferation, and cytokine production, demonstrating significant therapeutic potential in T-cell-driven inflammatory conditions. This guide summarizes the efficacy of this compound in murine models of allergic asthma, psoriasis, and rheumatoid arthritis, presenting a comparative analysis with other established and experimental treatments.
Mechanism of Action: ITK Inhibition
ITK is a crucial component of the TCR signaling cascade. Upon T-cell activation, ITK is recruited to the cell membrane and phosphorylated, leading to the activation of Phospholipase C gamma 1 (PLCγ1). This initiates a signaling cascade resulting in calcium mobilization and the activation of transcription factors such as NFAT and AP-1, which drive the expression of key pro-inflammatory cytokines, including IL-2, IL-4, IL-5, and IL-17. By competitively inhibiting the ATP-binding site of ITK, this compound blocks these downstream events, thereby suppressing the inflammatory response.
Comparative Performance in Inflammatory Disease Models
The following sections detail the performance of this compound in validated animal models of allergic asthma, psoriasis, and rheumatoid arthritis. Where available, data for comparator drugs are included to provide context for its relative efficacy.
Allergic Asthma: Ovalbumin-Induced Airway Inflammation
In a murine model of ovalbumin (OVA)-induced allergic asthma, this compound has been shown to significantly reduce lung inflammation.[1]
Table 1: Efficacy of this compound and Comparators in OVA-Induced Asthma
| Compound | Dose | Route | Key Findings | Reference |
| This compound | 50 mg/kg | s.c. | Exhibited 50% inhibitory capacity on IL-2 production. Significantly diminished lung inflammation. | [1] |
| Dexamethasone | 5 µg/kg | i.p. | Significantly reduced airway hyperresponsiveness (AHR) and inflammatory cell infiltration in BALF. Significantly decreased IL-5, IL-6, IL-18, and IL-1β levels in BALF. | [2] |
Psoriasis: Imiquimod-Induced Skin Inflammation
Topical application of this compound has demonstrated efficacy in the imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice.[3][4][5]
Table 2: Efficacy of this compound and Comparators in Imiquimod-Induced Psoriasis
| Compound | Dose/Concentration | Route | Key Findings | Reference |
| This compound | 1% solution | Topical | Markedly reduced psoriasis-like skin lesions (redness, erythema, scaling, and thickening). Significantly reduced the increase in ear thickness. Reduced the number of CD3+ T cells and the mRNA levels of Th17-related cytokines (IL-17A, IL-17F, IL-22) and other pro-inflammatory cytokines (TNFα, IL-1β, IL-6, IL-23α, IL-12β). | [3] |
| Clobetasol | 0.05% gel | Topical | Significantly reduced PASI score, erythema, scaling, and thickening. Significantly reduced skin thickness from day 3. | [6][7] |
Rheumatoid Arthritis: Collagen-Induced Arthritis
In a collagen-induced arthritis (CIA) mouse model, this compound has been shown to effectively reduce the severity of the disease.[8]
Table 3: Efficacy of this compound and Comparators in Collagen-Induced Arthritis
| Compound | Dose | Route | Key Findings | Reference |
| This compound | Not Specified | i.p. | Effectively reduced the severity of arthritis, decreased histopathology scores, and improved bone destruction. Down-regulated the expression of IFN-γ and IL-17A. Increased the ratio of Treg cells. | [8] |
| Methotrexate | ~2.5 mg/kg (50 µ g/mouse ) | i.v. | Significantly reduced the incidence and severity of arthritis, paw thickness, and MPO activity in articular tissues. Markedly decreased serum levels of anti-CII antibodies (IgM, IgG, IgG2a, and IgG1). | [9] |
| Etanercept | 100 µ g/mouse | i.p. | Decreased incidence and severity of arthritis. Improved inflammation, cartilage damage, and bone loss. | [10] |
| Tofacitinib | 15 mg/kg, twice daily | Oral | Decreased arthritis severity by reducing clinical score and hind paw edema. Attenuated muscle loss. Decreased serum levels of TNF. | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Ovalbumin-Induced Allergic Asthma Model
-
Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 7.
-
Challenge: On days 14-17, mice are challenged via inhalation of aerosolized OVA.
-
Treatment: this compound or vehicle is administered, typically subcutaneously, prior to the OVA challenge.
-
Endpoint Analysis: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to assess inflammatory cell infiltration (e.g., eosinophils, neutrophils). Lungs are harvested for histological analysis of inflammation and cytokine levels (e.g., IL-4, IL-5, IL-13) are measured in lung homogenates or BALF. Airway hyperresponsiveness (AHR) can also be measured.
Imiquimod-Induced Psoriasis Model
-
Induction: A daily topical dose of imiquimod cream (e.g., 5%) is applied to the shaved back and/or ear of mice (e.g., BALB/c or C57BL/6) for a period of 5-7 consecutive days.
-
Treatment: Topical this compound or a comparator is co-administered with or applied at a different time from the imiquimod.
-
Assessment: The severity of skin inflammation is scored daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI). Ear thickness is measured with a caliper.
-
Endpoint Analysis: At the end of the study, skin biopsies are taken for histological analysis (e.g., epidermal thickness, inflammatory cell infiltration) and for measuring mRNA or protein levels of various cytokines and chemokines.
Collagen-Induced Arthritis (CIA) Model
-
Immunization: DBA/1J mice are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.
-
Treatment: this compound or a comparator is administered (e.g., intraperitoneally) starting at a specified time point after the initial immunization, often around the time of expected disease onset.
-
Assessment: The severity of arthritis is monitored regularly by a clinical scoring system that evaluates paw swelling and redness.
-
Endpoint Analysis: At the termination of the study, paws are collected for histological assessment of joint inflammation, cartilage damage, and bone erosion. Serum can be collected to measure levels of anti-collagen antibodies and inflammatory cytokines.
Conclusion
The available preclinical data consistently demonstrate the efficacy of the selective ITK inhibitor, this compound, in attenuating inflammation in murine models of allergic asthma, psoriasis, and rheumatoid arthritis. Its targeted mechanism of action on T-cell signaling provides a strong rationale for its development as a therapeutic for T-cell-mediated inflammatory diseases. The comparative data presented in this guide suggest that this compound's performance is comparable to, and in some aspects, may offer advantages over, existing therapies in these preclinical settings. Further investigation, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate its therapeutic potential in human inflammatory disorders.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical Application of this compound, a Selective Inhibitor of Interleukin-2-Inducible T Cell Kinase, Ameliorates Imiquimod-Induced Skin Inflammation in Mice [jstage.jst.go.jp]
- 4. Topical Application of this compound, a Selective Inhibitor of Interleukin-2-Inducible T Cell Kinase, Ameliorates Imiquimod-Induced Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akoyabio.com [akoyabio.com]
- 6. mdpi.com [mdpi.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Targeting ITK Signaling Ameliorates Collagen-Induced Arthritis via Shifting the Balance Between Th17 and Regulatory Th17 Cells - ACR Meeting Abstracts [acrabstracts.org]
- 9. Experimental immunology High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice [ceji.termedia.pl]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. POS1024 TOFACITINIB TREATMENT AMELIORATES MUSCLE LOSS IN COLLAGEN-INDUCED ARTHRITIS MODEL | Annals of the Rheumatic Diseases [ard.bmj.com]
A Comparative Guide to the Efficacy of BMS-509744 and Other Immunosuppressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational immunosuppressant BMS-509744 with other relevant immunomodulatory agents. The information is curated to assist researchers, scientists, and professionals in drug development in understanding the performance and mechanistic nuances of these compounds, supported by experimental data.
Executive Summary
This compound is a potent and selective, ATP-competitive inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] By targeting ITK, this compound effectively modulates T-cell activation, proliferation, and cytokine release, positioning it as a potential therapeutic agent for T-cell-mediated inflammatory and autoimmune diseases. This guide compares the efficacy of this compound against other ITK inhibitors, including BMS-488516, and broader immunosuppressants such as Ibrutinib and PRN694, which also exhibit ITK inhibitory activity.
Mechanism of Action: The ITK Signaling Pathway
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation. ITK plays a pivotal role in this pathway. The binding of the TCR activates LCK, which in turn phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex. This recruits and activates ZAP-70, leading to the phosphorylation of adaptor proteins like LAT and SLP-76. ITK is recruited to the plasma membrane and, once activated, phosphorylates phospholipase C-gamma 1 (PLCγ1). Activated PLCγ1 then catalyzes the hydrolysis of PIP2 into IP3 and DAG, which act as second messengers to increase intracellular calcium levels and activate protein kinase C (PKC), respectively. These events culminate in the activation of transcription factors such as NFAT and NF-κB, driving T-cell proliferation and cytokine production. This compound, as an ATP-competitive inhibitor, binds to the ATP-binding site of ITK, preventing its kinase activity and thereby blocking this downstream signaling cascade.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other relevant immunosuppressants.
Table 1: In Vitro Potency of ITK Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| This compound | ITK | 19 | Enzymatic Assay | [1][3] |
| BMS-488516 | ITK | 96 | Enzymatic Assay | [3] |
| Ibrutinib | BTK, ITK | 2.2 (ITK) | Enzymatic Assay | |
| PRN694 | ITK, RLK | 0.3 (ITK) | Enzymatic Assay | [4] |
Table 2: Cellular and In Vivo Effects of ITK Inhibitors
| Compound | Effect on IL-2 Production | Effect on T-Cell Proliferation | In Vivo Model | Key Findings | Reference |
| This compound | Inhibits | Inhibits | Ovalbumin-induced asthma (mouse) | Significantly diminishes lung inflammation | [2][5] |
| BMS-488516 | Inhibits | Inhibits | Not specified | Suppresses IL-2 production in mice | [3] |
| Ibrutinib | Inhibits (Th2) | Inhibits (Th2) | Leishmania major infection (mouse) | Skews T-cell response towards Th1 | |
| PRN694 | Inhibits | Inhibits | Delayed-type hypersensitivity (mouse) | Attenuates DTH reaction | [6] |
Experimental Protocols
In Vitro ITK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against ITK.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ITK enzyme and a suitable peptide substrate are prepared in a kinase buffer.
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted to various concentrations.
-
Kinase Reaction: The ITK enzyme, substrate, and ATP are incubated with the different concentrations of the test compound.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactivity-based assays (using ³²P-ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Ovalbumin-Induced Allergic Asthma Mouse Model
Objective: To evaluate the in vivo efficacy of an immunosuppressant in a model of allergic airway inflammation.
Methodology:
-
Sensitization: Mice are sensitized to ovalbumin (OVA) through intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum). This is typically done on day 0 and day 14.
-
Challenge: Following the sensitization period, mice are challenged with aerosolized OVA to induce an allergic inflammatory response in the lungs. This is usually performed on several consecutive days (e.g., days 21-24).
-
Treatment: The test compound (e.g., this compound) is administered to the mice, often before each OVA challenge.
-
Assessment of Airway Inflammation: At the end of the study, various parameters are assessed to quantify the level of lung inflammation. This includes:
-
Bronchoalveolar lavage (BAL) fluid analysis for inflammatory cell counts (e.g., eosinophils).
-
Histological analysis of lung tissue for cellular infiltration and mucus production.
-
Measurement of cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates.
-
Conclusion
This compound demonstrates high potency and selectivity for ITK, leading to effective suppression of T-cell mediated responses in both in vitro and in vivo models. Its efficacy in the ovalbumin-induced asthma model highlights its potential for treating allergic and inflammatory diseases. When compared to other ITK inhibitors, such as BMS-488516, this compound exhibits superior potency. Broader-acting immunosuppressants like Ibrutinib and PRN694, which also target ITK, show efficacy in various models but may have different selectivity profiles and off-target effects that warrant consideration in specific therapeutic contexts. The data presented in this guide provides a foundation for further investigation and development of ITK inhibitors as a promising class of immunosuppressive agents.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning T helper cell differentiation by ITK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-2-inducible T-cell Kinase (ITK) Targeting by this compound Does Not Affect Cell Viability in T-cell Prolymphocytic Leukemia (T-PLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Selectivity of BMS-509744: A Comparative Guide for Researchers
For researchers and drug development professionals targeting T-cell mediated inflammatory diseases, understanding the selectivity of kinase inhibitors is paramount. This guide provides a detailed comparison of the cross-reactivity of BMS-509744, a potent inhibitor of Interleukin-2 inducible T-cell kinase (ITK), with other members of the Tec family of kinases. The data presented herein, supported by experimental methodologies, offers a clear perspective on the compound's specificity.
This compound is a potent and selective inhibitor of ITK with a reported IC50 of 19 nM.[1][2] It demonstrates significant selectivity for ITK over other Tec family kinases, a crucial factor in minimizing off-target effects.[1][2][3]
Comparative Analysis of Kinase Inhibition
The inhibitory activity of this compound against the Tec family of kinases—ITK, Bruton's tyrosine kinase (Btk), Tec, bone marrow-expressed kinase (Bmx), and tyrosine-protein kinase (Txk)—has been quantified to establish its selectivity profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a direct comparison of the compound's potency against each kinase.
| Kinase | IC50 (nM) | Selectivity vs. ITK (fold) |
| ITK | 19[1] | 1 |
| Txk | 11,000[1] | ~579 |
| Tec | 17,000[1] | ~895 |
| Btk | >50,000[1] | >2632 |
Note: The IC50 values are derived from in vitro kinase assays.
This data clearly illustrates the high selectivity of this compound for ITK, with inhibitory concentrations for other Tec family kinases being several hundred to over a thousand times higher.
Visualizing Tec Family Kinase Signaling
To contextualize the importance of selective inhibition, the following diagram illustrates the signaling pathway involving Tec family kinases. These kinases are critical mediators downstream of antigen and cytokine receptors in hematopoietic cells.
Caption: Simplified signaling pathway of Tec family kinases.
Experimental Protocols
The determination of kinase inhibition by this compound is typically performed using in vitro kinase assays. A general methodology for such an assay is outlined below.
General In Vitro Kinase Inhibition Assay Protocol
This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.
-
Preparation of Reagents:
-
Recombinant human Tec family kinases (ITK, Btk, Tec, Bmx, Txk) are expressed and purified.
-
A suitable substrate for the kinase is prepared. For ITK, a common substrate is the SLP-76 peptide.
-
This compound is serially diluted to a range of concentrations in an appropriate buffer (e.g., DMSO).
-
The reaction buffer typically contains a buffer salt (e.g., HEPES), MgCl2, and a reducing agent (e.g., DTT).
-
[γ-³²P]ATP is used as the phosphate donor.
-
-
Kinase Reaction:
-
The kinase, substrate, and test compound (this compound) are incubated together in the reaction buffer.
-
The reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-60 minutes).
-
-
Termination and Detection:
-
The reaction is stopped by the addition of a quenching solution, such as phosphoric acid or EDTA.
-
The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper or filter mats, followed by washing to remove unincorporated ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
The percentage of kinase activity remaining at each concentration of this compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The following diagram illustrates the general workflow for a kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay.
References
A Comparative Review of BMS-509744: A Potent and Selective ITK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-509744 is a potent and selective, ATP-competitive inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] ITK, a member of the Tec family of non-receptor tyrosine kinases, plays a pivotal role in T-cell activation, proliferation, and the production of various pro-inflammatory cytokines.[3][4] Its inhibition is a promising therapeutic strategy for a range of immune-mediated and inflammatory diseases, including allergic asthma and psoriasis.[5][6] This guide provides a comprehensive meta-analysis of the research findings on this compound, offering a comparative perspective with other relevant ITK inhibitors, detailed experimental data, and methodologies to support further research and development.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the ITK kinase domain.[2] This action blocks the autophosphorylation and activation of ITK, thereby disrupting the downstream signaling cascade initiated by TCR engagement. The inhibition of ITK leads to a reduction in the phosphorylation of Phospholipase C-gamma 1 (PLCγ1), which in turn attenuates calcium mobilization and the activation of transcription factors such as NFAT.[1] Consequently, this leads to a decrease in the secretion of key cytokines like Interleukin-2 (IL-2) and a reduction in T-cell proliferation.[5]
Quantitative Data and Performance Comparison
This compound exhibits high potency with a reported half-maximal inhibitory concentration (IC50) of 19 nM against ITK.[2] Its selectivity is a key attribute, demonstrating over 200-fold greater selectivity for ITK compared to other Tec family kinases and over 30 to 55-fold selectivity against a broader panel of kinases.
Table 1: In Vitro Potency of this compound and Comparators against ITK
| Compound | Target(s) | IC50 (nM) | Mechanism | Reference |
| This compound | ITK | 19 | ATP-competitive | [2] |
| BMS-488516 | ITK | 96 | ATP-competitive | [2] |
| PRN694 | ITK, RLK | 0.3 (ITK), 1.4 (RLK) | Covalent | [7] |
| Ibrutinib | BTK, ITK | 0.5 (BTK), 10 (ITK) | Covalent | [1] |
Table 2: Kinase Selectivity Profile of this compound and Ibrutinib
| Kinase | This compound (Fold Selectivity vs. ITK) | Ibrutinib (IC50, nM) |
| ITK | 1 | 10 |
| BTK | >200 | 0.5 |
| TEC | >200 | 78 |
| EGFR | >55 | 5.6 |
| LCK | >55 | >1000 |
| ZAP-70 | >55 | >1000 |
| Note: Data for this compound is presented as fold-selectivity due to the absence of a publicly available comprehensive IC50 panel. Ibrutinib data is compiled from various sources and may not be from direct head-to-head studies. |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
In Vitro Assays
1. ITK Kinase Assay
-
Principle: To measure the direct inhibitory effect of this compound on ITK enzymatic activity.
-
Protocol: Recombinant human ITK enzyme is incubated with a substrate (e.g., poly(Glu, Tyr) or a specific peptide) and ATP in a kinase buffer. The reaction is initiated, and the amount of phosphorylated substrate is quantified, often using a phosphospecific antibody in an ELISA format or by measuring ATP consumption via a luminescence-based assay. The assay is performed with varying concentrations of this compound to determine the IC50 value.
2. PLCγ1 Phosphorylation Assay in Jurkat T-cells
-
Principle: To assess the effect of this compound on a key downstream target of ITK in a cellular context.
-
Protocol: Jurkat T-cells are pre-incubated with different concentrations of this compound before stimulation with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway. Cells are then lysed, and the level of phosphorylated PLCγ1 is determined by Western blotting using a phospho-specific antibody. Total PLCγ1 levels are also measured as a loading control.
3. Intracellular Calcium Mobilization Assay
-
Principle: To measure the impact of this compound on calcium signaling downstream of PLCγ1 activation.
-
Protocol: T-cells (e.g., Jurkat or primary T-cells) are loaded with a calcium-sensitive fluorescent dye such as Fura-2 AM or a combination of Fluo-4 AM and Fura-Red AM. After washing, the cells are treated with this compound and then stimulated with TCR agonists. Changes in intracellular calcium concentration are monitored over time using a fluorometer or a flow cytometer by measuring the fluorescence intensity of the dye.
4. IL-2 Secretion Assay
-
Principle: To quantify the effect of this compound on the production of a key T-cell cytokine.
-
Protocol: Peripheral blood mononuclear cells (PBMCs) or purified T-cells are cultured in the presence of various concentrations of this compound and stimulated with TCR agonists. After a defined incubation period (e.g., 24-48 hours), the cell culture supernatant is collected, and the concentration of secreted IL-2 is measured using a standard sandwich ELISA kit.
5. T-cell Proliferation Assay (CFSE-based)
-
Principle: To evaluate the inhibitory effect of this compound on T-cell proliferation.
-
Protocol: T-cells are labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division. The labeled cells are then cultured with TCR stimuli in the presence of varying concentrations of this compound. After several days, the dilution of CFSE fluorescence, which corresponds to the number of cell divisions, is analyzed by flow cytometry.
In Vivo Models
1. Ovalbumin-Induced Allergic Asthma Mouse Model
-
Principle: To evaluate the efficacy of this compound in a preclinical model of allergic airway inflammation.
-
Protocol: Mice (e.g., BALB/c) are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide. After a period of sensitization, the mice are challenged with aerosolized OVA to induce an asthmatic response. This compound is administered to the mice (e.g., via oral gavage or intraperitoneal injection) before or during the challenge phase. Efficacy is assessed by measuring airway hyperresponsiveness, inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), and cytokine levels in the lung and serum.
2. Imiquimod-Induced Psoriasis-like Skin Inflammation Mouse Model
-
Principle: To assess the therapeutic potential of this compound in a model of psoriasis.
-
Protocol: A daily topical application of imiquimod cream is applied to the shaved back and/or ear of mice to induce a psoriasis-like skin inflammation. This compound is typically administered topically or systemically during the imiquimod treatment. The severity of the skin inflammation is scored based on erythema, scaling, and thickness. Histological analysis of skin biopsies is performed to assess epidermal thickness and immune cell infiltration.
Conclusion
This compound is a highly potent and selective inhibitor of ITK that effectively blocks T-cell activation and proliferation in vitro and demonstrates efficacy in preclinical models of inflammatory diseases. Its ATP-competitive mechanism of action and favorable selectivity profile make it a valuable research tool for studying the role of ITK in various physiological and pathological processes. The comparative data presented in this guide highlight its standing relative to other ITK inhibitors and provide a foundation for its potential therapeutic application. The detailed experimental protocols offer a practical resource for researchers aiming to further investigate the properties and applications of this compound and other modulators of the ITK signaling pathway. Further head-to-head studies with a broader range of kinase inhibitors will be beneficial to more precisely delineate its selectivity and potential off-target effects.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Itk inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Selective Itk inhibitors block T-cell activation and murine lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
Safety Operating Guide
Navigating the Safe Disposal of BMS-509744: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like BMS-509744 are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) containing explicit disposal instructions for this compound is not publicly available, established protocols for the management of laboratory chemical waste provide a clear framework for its safe disposal. This guide offers a step-by-step approach based on general best practices for hazardous waste management.
Essential Safety and Logistical Information
Immediate Actions and Planning:
Before handling this compound, it is crucial to consult your institution's Environmental Health and Safety (EHS) office. They can provide specific guidance and ensure compliance with local and national regulations. Always handle this and any other chemical waste with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Step-by-Step Disposal Procedures:
The disposal of this compound should be approached with the understanding that it is a potentially hazardous chemical. The following procedures are based on standard guidelines for laboratory chemical waste.
-
Waste Identification and Segregation:
-
Container Management:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[1][3] The original container, if in good condition, can be repurposed for waste collection.[1][2]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[1][2]
-
Keep the waste container securely closed except when adding waste.[1][2][3]
-
-
Waste Accumulation and Storage:
-
Disposal of Different Waste Forms:
-
Solid Waste: Collect solid this compound, such as unused powder, in the designated hazardous waste container.
-
Liquid Waste: For solutions of this compound (e.g., in DMSO), collect the liquid waste in a compatible, labeled hazardous waste container. Do not dispose of solutions down the drain.[2]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated.
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[2] After rinsing, the container can be disposed of as regular lab glass or plastic waste, in accordance with institutional policies.[2]
-
Other contaminated labware should be placed in a designated container for solid hazardous waste.[1]
-
-
-
Arranging for Final Disposal:
-
Once the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year in an SAA), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][4]
-
Ensure all necessary paperwork is completed accurately for the waste manifest.[1]
-
Summary of Key Data
The following table summarizes the known quantitative data for this compound.
| Property | Value |
| Molecular Weight | 623.83 g/mol |
| Purity | ≥97% (HPLC) |
| Solubility in DMSO | 50 mM |
Experimental Protocols
As specific experimental protocols for the disposal of this compound are not available, the recommended procedure is to follow the general guidelines for laboratory chemical waste disposal as outlined above and detailed in resources from regulatory bodies and chemical safety experts.[1][2][3][4][5]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
